molecular formula C13H13NO3 B2394253 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid CAS No. 53977-47-2

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B2394253
CAS No.: 53977-47-2
M. Wt: 231.251
InChI Key: GMQZCXRSOWOGAH-UHFFFAOYSA-N
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Description

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
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Properties

IUPAC Name

4-oxo-1-propan-2-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQZCXRSOWOGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Introduction

This compound is a key heterocyclic compound. Its core structure, the 4-quinolone-3-carboxylic acid scaffold, is fundamental to a class of potent antibacterial agents known as fluoroquinolones.[1][2][3] Understanding the synthetic pathways to this molecule is crucial for researchers in medicinal chemistry and drug development, as it serves as a foundational building block for the synthesis of more complex and pharmacologically active derivatives.

This technical guide provides a comprehensive exploration of the primary synthetic route to this compound. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. We will primarily detail the Gould-Jacobs reaction, a classic and highly effective method for constructing the 4-quinolone core.[4][5][6][7]

Retrosynthetic Analysis and Strategic Approach

A logical approach to any synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for the 4-quinolone ring system occurs at the N1-C2 and C4-C4a bonds, which points to a strategy involving the cyclization of an N-aryl enamine derivative.

G TM Target Molecule 1-Isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylic acid Int1 Intermediate Ester Ethyl 1-isopropyl-4-oxo-1,4-dihydro- quinoline-3-carboxylate TM->Int1 <= Hydrolysis Int2 Enamine Intermediate Diethyl 2-((isopropylamino)methylene)malonate Int1->Int2 <= Thermal Cyclization SM1 Starting Material 1 N-Isopropylaniline Int2->SM1 <= Condensation SM2 Starting Material 2 Diethyl Ethoxymethylenemalonate (DEEM) Int2->SM2 <= Condensation SM1_precursor1 Aniline SM1->SM1_precursor1 <= Reductive Amination SM1_precursor2 Acetone SM1->SM1_precursor2 <= Reductive Amination

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies two key starting materials: N-isopropylaniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM) . The synthesis, therefore, logically proceeds in two main stages:

  • Preparation of the N-isopropylaniline precursor.

  • Construction of the 4-quinolone ring system via the Gould-Jacobs reaction.

Core Synthesis Pathway: The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile and widely adopted method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-oxo (4-quinolone) form.[4][7][8] The reaction sequence involves three fundamental steps: condensation, thermal cyclization, and saponification.[5]

Reaction Mechanism

The causality of the Gould-Jacobs reaction is rooted in established principles of nucleophilic addition-elimination and pericyclic reactions.

  • Condensation: The synthesis begins with a nucleophilic attack by the amino group of N-isopropylaniline on the electron-deficient β-carbon of the ethoxymethylenemalonate double bond. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl 2-((isopropylamino)methylene)malonate.[4][5]

  • Thermal Cyclization: This critical step is a 6-electron electrocyclization, a type of pericyclic reaction that requires significant thermal energy (typically temperatures exceeding 250 °C) to overcome the activation barrier.[5][8] The intramolecular reaction forms the quinoline ring system with the concomitant elimination of a second ethanol molecule. The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature uniformly and preventing decomposition.[8]

  • Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final this compound product.[9][10]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification N_Isopropylaniline N-Isopropylaniline Enamine Enamine Intermediate N_Isopropylaniline->Enamine DEEM DEEM DEEM->Enamine EtOH1 EtOH1 Enamine->EtOH1 - EtOH CyclizedEster Cyclized Ester EtOH2 EtOH2 CyclizedEster->EtOH2 - EtOH Enamine_input->CyclizedEster Heat (>250°C) Dowtherm A FinalProduct Target Molecule CyclizedEster_input->FinalProduct 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Workflow of the Gould-Jacobs Synthesis Pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of intermediates and the final product.

Part A: Synthesis of N-Isopropylaniline

The most direct method for preparing this key precursor is the reductive amination of aniline with acetone.

Table 1: Reagents for N-Isopropylaniline Synthesis

ReagentMW ( g/mol )MolesEquivalentsAmount
Aniline93.131.01.093.1 g
Acetone58.081.21.269.7 g (88 mL)
Sodium Borohydride (NaBH₄)37.831.051.0539.7 g
Acetic Acid60.05-Solvent500 mL

Protocol 1: Synthesis of N-Isopropylaniline via Reductive Amination [11][12]

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine aniline (93.1 g, 1.0 mol) and glacial acetic acid (500 mL). Cool the solution to 10-15 °C in an ice bath.

  • Imine Formation: Add acetone (88 mL, 1.2 mol) dropwise to the stirred solution, maintaining the temperature below 20 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: In small portions, add sodium borohydride (39.7 g, 1.05 mol) to the reaction mixture. Caution: This is an exothermic reaction with hydrogen gas evolution. Ensure adequate ventilation and control the rate of addition to keep the temperature below 30 °C.

  • Reaction Completion: After all the sodium borohydride has been added, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture into 1 L of ice-water. Make the solution alkaline (pH > 10) by the slow, dropwise addition of 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 25 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The resulting crude oil is purified by fractional distillation under reduced pressure to yield N-isopropylaniline (B.p. 62-64 °C / 1 mm Hg) as a colorless liquid.[11]

Part B: Gould-Jacobs Synthesis of the Target Molecule

Protocol 2: Step 1 - Condensation [5]

  • Reaction Setup: In a 250 mL round-bottom flask, combine N-isopropylaniline (from Protocol 1, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heating: Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. Ethanol will be generated and begin to distill off.

  • Completion: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline. Once complete, remove the remaining ethanol under reduced pressure. The resulting viscous oil, diethyl 2-((isopropylamino)methylene)malonate, is typically used in the next step without further purification.

Protocol 3: Step 2 - Thermal Cyclization [5][8]

  • Solvent Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to 250-255 °C.

  • Addition: Add the crude enamine intermediate from Protocol 2 dropwise to the hot Dowtherm A over 30 minutes.

  • Reaction: Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane (200 mL) to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent, and dry under vacuum. This yields ethyl 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 4: Step 3 - Saponification [5][10][13]

  • Reaction Setup: Suspend the crude ester from Protocol 3 in a 10% aqueous solution of sodium hydroxide (10 mL per gram of ester).

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2 hours. The solid should dissolve as the hydrolysis proceeds. Monitor by TLC until the starting ester is consumed.

  • Precipitation: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A thick white precipitate of the final product will form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 60-70 °C to a constant weight. This yields this compound as a white to off-white solid.

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is highly reliable, other classical methods for quinoline synthesis exist and are worth noting for context. The Conrad-Limpach-Knorr synthesis , for instance, utilizes the reaction of anilines with β-ketoesters.[14][15][16][17] Depending on the reaction conditions (kinetic vs. thermodynamic control), this method can yield either 4-quinolones or 2-quinolones, offering an alternative but potentially less regioselective route for certain substituted anilines.[14]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Physical and Analytical Properties

PropertyExpected ValueReference
Molecular FormulaC₁₃H₁₃NO₃[18]
Molecular Weight231.25 g/mol [18]
Melting Point200-203 °C[18]
AppearanceWhite to off-white solid
Spectroscopy
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry[M+H]⁺ = 232.09
IR SpectroscopyC=O (acid), C=O (ketone), C=C stretches

Conclusion

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction pathway. This multi-step process, beginning with the preparation of N-isopropylaniline followed by condensation, high-temperature cyclization, and final saponification, is a robust and scalable method. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can reliably produce this valuable chemical intermediate, paving the way for further investigation and development in the field of medicinal chemistry.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry. The quinolone core is the foundation for a wide range of therapeutic agents, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights into its synthesis, and potential biological relevance. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide synthesizes available information and provides context based on closely related structures to offer a valuable resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₃[1]
Molecular Weight 231.25 g/mol [1]
CAS Number 53977-47-2[1]
Melting Point 200-203°C[1]
Boiling Point 362.6°C[1]
Solubility Limited experimental data is available. Quinolone carboxylic acids are generally sparingly soluble in water and more soluble in organic solvents like DMSO and methanol.[2][3]N/A
pKa Not experimentally determined for this specific compound. Quinolone carboxylic acids typically have a pKa for the carboxylic acid group in the range of 5.5-6.5.[4]N/A
LogP Not experimentally determined. The calculated LogP can vary depending on the algorithm used, but the presence of the carboxylic acid suggests a moderate lipophilicity that is pH-dependent.[5]N/A

Synthesis

The synthesis of this compound is expected to follow the well-established Gould-Jacobs reaction.[4][5][6][7][8] This versatile method for preparing 4-hydroxyquinoline derivatives involves a series of steps, as outlined below.

Experimental Protocol: Gould-Jacobs Synthesis of this compound (Generalized)

Step 1: Condensation

  • N-isopropylaniline is reacted with diethyl ethoxymethylenemalonate.

  • The reaction mixture is heated, typically at temperatures ranging from 100 to 140°C, to facilitate the condensation and elimination of ethanol, yielding diethyl 2-((isopropyl(phenyl)amino)methylene)malonate.

Step 2: Cyclization

  • The intermediate from Step 1 is heated to a higher temperature, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to induce thermal cyclization.

  • This step forms the quinolone ring, resulting in ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

Step 3: Hydrolysis

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • This is typically achieved by refluxing with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the product.

Step 4: Purification

  • The crude this compound is collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent system.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification A N-Isopropylaniline C Diethyl 2-((isopropyl(phenyl)amino)methylene)malonate A->C + Diethyl ethoxymethylenemalonate (Heat) B Diethyl ethoxymethylenemalonate D Ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate C->D High Temperature E This compound D->E 1. NaOH, Reflux 2. HCl F Purified Product E->F Recrystallization

Gould-Jacobs synthesis workflow.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinolone ring, a characteristic singlet for the proton at the 2-position, and signals corresponding to the isopropyl group (a septet and a doublet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the quinolone ring, and the carbons of the isopropyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C=C stretching of the aromatic ring.

Biological Activity

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the core of the quinolone class of antibiotics.[9][10] These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The N-1 substituent, in this case, an isopropyl group, is known to influence the potency and spectrum of activity of quinolone antibiotics.

While no specific antibacterial data for this compound has been found in the reviewed literature, it is plausible that it may exhibit some level of antibacterial activity. Further in-vitro and in-vivo studies would be necessary to determine its specific antimicrobial spectrum and potency.

Quinolone_Mechanism cluster_bacterial_cell Bacterial Cell Quinolone This compound DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

General mechanism of action for quinolone antibiotics.

Conclusion

This compound is a quinolone derivative with potential for further investigation in the field of medicinal chemistry. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on known data and the properties of structurally related compounds. The established synthetic route via the Gould-Jacobs reaction offers a clear path for its preparation, enabling further studies into its biological activity and potential therapeutic applications. Future research should focus on obtaining detailed experimental data for its solubility, pKa, and LogP, as well as comprehensive spectroscopic characterization and in-vitro evaluation of its antimicrobial properties.

References

An In-Depth Technical Guide to 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS: 53977-47-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a quinolone derivative with potential applications in pharmaceutical research and development. This document delves into its synthesis, physicochemical properties, and potential biological significance, offering valuable insights for professionals in the field.

Introduction and Chemical Identity

This compound belongs to the quinolone class of compounds, a family renowned for its significant contributions to medicinal chemistry, particularly in the development of antibacterial agents. The core structure, a 4-oxo-1,4-dihydroquinoline scaffold, is a key pharmacophore responsible for the biological activity of many synthetic drugs. The subject of this guide is distinguished by an isopropyl group at the N-1 position of the quinoline ring system.

PropertyValue
CAS Number 53977-47-2
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol [1]
IUPAC Name 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synonyms 1-(1-methylethyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Synthesis and Manufacturing

The primary synthetic route to this compound is through the Gould-Jacobs reaction , a versatile and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2] The reaction proceeds through a series of steps involving condensation, thermal cyclization, and hydrolysis.

Gould-Jacobs Synthesis Pathway

The synthesis commences with the reaction of N-isopropylaniline with diethyl ethoxymethylenemalonate. This is followed by a high-temperature cyclization to form the quinolone ring, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Gould_Jacobs_Synthesis N_Isopropylaniline N-Isopropylaniline Intermediate_1 Condensation Intermediate N_Isopropylaniline->Intermediate_1 Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 1-isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylate Intermediate_1->Intermediate_2 Thermal Cyclization (e.g., in Dowtherm A) Final_Product 1-Isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylic acid Intermediate_2->Final_Product Hydrolysis (e.g., NaOH, then H+)

Caption: Generalized Gould-Jacobs synthesis pathway for this compound.

Detailed Experimental Protocol (Conventional Heating)

The following protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Step 1: Condensation of N-Isopropylaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine N-isopropylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol formed during the condensation under reduced pressure. The resulting product is diethyl 2-(((isopropyl)anilino)methylene)malonate.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250-260 °C.

  • Slowly add the condensation product from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 15-30 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, will precipitate.

  • Collect the precipitate by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis

  • Suspend the crude ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The desired product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Microwave-Assisted Synthesis

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[1]

Protocol for Microwave-Assisted Cyclization:

  • Place the condensation product from Step 1 of the conventional method in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a temperature of 250 °C for 5-10 minutes.[1]

  • After cooling, the cyclized ester can be isolated and hydrolyzed as described in the conventional protocol.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development and research.

PropertyValueSource
Melting Point 200-203 °C[3]
Boiling Point 362.6 °C[3]
Density 1.288 g/cm³[3]
Flash Point 173.1 °C[3]
Solubility and pKa
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), aromatic protons on the quinoline ring, and a singlet for the proton at the C-2 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the ketone carbonyl at C-4, and the carbons of the quinoline ring and the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the carboxylic acid, as well as O-H stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ). Fragmentation patterns can provide further structural information.

Pharmacology and Mechanism of Action

While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to known quinolone antibacterials suggests a potential for similar activity. Quinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[7]

The N-1 substituent of the quinolone ring is known to play a crucial role in determining the potency and spectrum of antibacterial activity. The isopropyl group at this position in the target molecule would be a key determinant of its biological profile.

Applications in Research and Drug Development

This compound serves as a valuable building block and research chemical in the field of medicinal chemistry.[1] Its core structure can be further modified to synthesize a library of novel quinolone derivatives for screening against various biological targets.

Potential areas of research and development include:

  • Antibacterial Drug Discovery: As a scaffold for the synthesis of new antibacterial agents with potentially improved efficacy against resistant strains.

  • Anticancer Research: The quinolone core has been explored for its potential as an anticancer agent, and this compound could serve as a starting point for the development of novel therapeutics in this area.

  • Antiviral and Antiparasitic Research: Derivatives of the 4-quinolone core have shown promise as antiviral and antiparasitic agents.[8]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9][10][11] Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in mobile phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification and Purity Assessment) Detection->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Conclusion

This compound is a quinolone derivative with a well-established synthetic route via the Gould-Jacobs reaction. While its specific biological activities require further investigation, its structural features suggest potential as a precursor for the development of new therapeutic agents, particularly in the antibacterial field. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Biological Activity of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid scaffold is a key pharmacophore in medicinal chemistry. As a privileged structure, its derivatives have been extensively investigated, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, anticancer, and antiviral properties of these compounds. We delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms underpinning their therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are also presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Quinoline Core and the Significance of the 1-Isopropyl Moiety

The quinolone scaffold, specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, is a cornerstone in the development of synthetic antibacterial agents.[1] The discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of a vast library of quinolone-based drugs with a wide range of biological activities.[2] The versatility of the quinolone ring system allows for substitutions at various positions, each influencing the compound's pharmacokinetic and pharmacodynamic properties.[3]

The substituent at the N-1 position plays a crucial role in determining the potency and spectrum of activity.[4] While N-1 ethyl and cyclopropyl substitutions have been extensively studied and are features of many clinically successful fluoroquinolones, the 1-isopropyl group offers a unique steric and electronic profile that warrants detailed investigation.[5] This guide focuses specifically on the biological activities of derivatives featuring this 1-isopropyl moiety, aiming to provide a deeper understanding of its impact on the therapeutic potential of this important class of compounds.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Gould-Jacobs reaction.[3][6] This versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolone ring system.

General Synthetic Protocol: Gould-Jacobs Reaction

The synthesis typically proceeds in the following steps:

  • Condensation: An appropriately substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. This step is often carried out at elevated temperatures.

  • Cyclization: The resulting anilidomethylenemalonic ester undergoes thermal cyclization, usually in a high-boiling point solvent like diphenyl ether, to yield the ethyl 4-hydroxy-3-quinolinecarboxylate.

  • N-Alkylation: The nitrogen at the 1-position is then alkylated using isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a suitable base.

  • Hydrolysis: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide, followed by acidification.

  • Purification: The final product is purified by recrystallization or column chromatography.

A key advantage of the Gould-Jacobs reaction is its ability to accommodate a wide range of substituents on the aniline starting material, allowing for the synthesis of a diverse library of quinolone derivatives.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-((isopropylanilino)methylene)malonate

  • To a solution of aniline (1 eq) in a suitable solvent, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture under reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

Step 2: Cyclization to Ethyl 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and wash with hexane to obtain the crude cyclized product.

Step 3: Hydrolysis to this compound

  • Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Antimicrobial Activity

Quinolone derivatives are renowned for their potent antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By stabilizing the enzyme-DNA complex, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[9]

The substitution at the N-1 position significantly influences the antibacterial spectrum and potency. The isopropyl group, while less common than the cyclopropyl group found in many fluoroquinolones, has been shown to confer significant antibacterial activity.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Several structural features are crucial for the antibacterial activity of this compound derivatives:

  • N-1 Isopropyl Group: Contributes to the overall potency of the compound.[4]

  • C-3 Carboxylic Acid: Essential for binding to the DNA gyrase-DNA complex.

  • C-4 Carbonyl Group: Crucial for the interaction with the target enzymes.

  • C-6 Fluoro Substituent: Generally enhances antibacterial activity, particularly against Gram-negative bacteria.

  • C-7 Piperazinyl or Pyrrolidinyl Ring: Broadens the spectrum of activity to include Gram-positive bacteria and atypical pathogens. Modifications to this ring can also impact pharmacokinetic properties.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the standard metric used to quantify the in vitro antibacterial activity of these compounds. The broth microdilution method is a widely accepted technique for determining MIC values.[9][10]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Serial Dilution:

  • Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Data Presentation: Antibacterial Activity
DerivativeTarget OrganismMIC (µg/mL)
Compound A Staphylococcus aureus1.56
Escherichia coli3.12
Compound B Pseudomonas aeruginosa6.25
Streptococcus pneumoniae0.78
Ciprofloxacin Staphylococcus aureus0.5
Escherichia coli0.25

Note: The data in this table is illustrative and intended to represent typical results.

Anticancer Activity

Beyond their antibacterial effects, certain quinolone derivatives have demonstrated significant potential as anticancer agents. The proposed mechanism of action for their cytotoxic effects often involves the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.

Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxicity of this compound derivatives is typically evaluated against a panel of human cancer cell lines using assays that measure cell viability, such as the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in the recommended medium.[12]

  • Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.[8]

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the existing medium with the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and an untreated control.[14]

3. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[13]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[13]

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[14]

Data Presentation: Cytotoxicity
DerivativeCancer Cell LineIC₅₀ (µM)
Compound C MCF-7 (Breast)15.2
HeLa (Cervical)22.5
Compound D A549 (Lung)10.8
HepG2 (Liver)18.4
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2

Note: The data in this table is illustrative and intended to represent typical results.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity

Certain quinolone derivatives have also been investigated for their antiviral properties. The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes such as integrase or polymerase. While less explored than their antibacterial and anticancer activities, the antiviral potential of this compound derivatives represents an emerging area of research.

Conclusion and Future Perspectives

Derivatives of this compound constitute a versatile class of compounds with a wide array of biological activities. Their established synthetic routes and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. While the primary focus has been on their antimicrobial properties, emerging research highlights their potential as anticancer and antiviral agents.

Future research should focus on:

  • Expanding the chemical diversity of this scaffold to explore new structure-activity relationships.

  • Investigating the detailed molecular mechanisms of action for their anticancer and antiviral effects.

  • Optimizing the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and safety.

  • Exploring combination therapies to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

A Spectroscopic Guide to 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a quinolone derivative of interest to researchers and professionals in drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization.

Introduction

This compound belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due to the broad-spectrum antibacterial activities of many of its derivatives[1]. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this specific quinolone, providing insights into the experimental methodologies and the rationale behind the spectral assignments.

Molecular Structure and Isotopic Distribution

The foundational step in spectral analysis is understanding the basic molecular properties.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃[2][3]
Molecular Weight231.25 g/mol [2][3]
CAS Number53977-47-2[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of quinolone derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the exchangeable nature of the carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required (e.g., 1024 or more).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinolone ring, the vinyl proton, and the protons of the isopropyl group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH)12.0 - 14.0Singlet (broad)-1H
H2 (vinyl)~8.5Singlet-1H
H5~8.2Doublet7.5 - 8.51H
H8~7.8Doublet7.5 - 8.51H
H6, H77.4 - 7.7Multiplet-2H
Isopropyl CH4.5 - 5.0Septet~7.01H
Isopropyl CH₃~1.6Doublet~7.06H
  • Causality behind Experimental Choices: The use of a high-field spectrometer enhances signal dispersion, which is crucial for resolving the closely spaced multiplets of the aromatic protons. DMSO-d₆ is the solvent of choice as it allows for the observation of the broad carboxylic acid proton signal at a downfield chemical shift.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, accounting for all 13 carbon atoms, with some equivalences.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ketone)> 170
C=O (Carboxylic Acid)~165
C4a, C8a (Quaternary)135 - 145
C2~140
C5, C6, C7, C8115 - 135
C3~110
Isopropyl CH50 - 55
Isopropyl CH₃~20
  • Expertise & Experience: Quaternary carbons, such as C4, C4a, and C8a, typically exhibit weaker signals in ¹³C NMR spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[4]. The carbonyl carbons of the ketone and carboxylic acid are expected at the most downfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ketone, and aromatic functionalities.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Ketone)1680 - 1650Strong
C=O stretch (Carboxylic Acid)1720 - 1700Strong
C=C stretch (Aromatic)1600 - 1450Medium-Strong
C-O stretch (Carboxylic Acid)1320 - 1210Strong
O-H bend (Carboxylic Acid)960 - 900Broad
  • Trustworthiness: The broadness of the O-H stretching band from the carboxylic acid is a highly characteristic feature resulting from hydrogen bonding in the solid state[5]. The presence of two distinct C=O stretching bands for the ketone and carboxylic acid provides strong evidence for the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule.

Ion Expected m/z
[M+H]⁺232.09

  • Fragmentation Pathway: Quinolones are known to undergo characteristic fragmentation patterns. Common losses include water (H₂O) and carbon monoxide (CO) from the parent ion.

G M [M+H]⁺ m/z = 232 M_H2O [M+H-H₂O]⁺ m/z = 214 M->M_H2O - H₂O M_CO [M+H-CO]⁺ m/z = 204 M->M_CO - CO M_H2O_CO [M+H-H₂O-CO]⁺ m/z = 186 M_H2O->M_H2O_CO - CO M_CO->M_H2O_CO - H₂O

Caption: Predicted ESI-MS fragmentation pathway.

  • Authoritative Grounding: The observed fragmentation pattern, with losses of 18 Da (H₂O) and 28 Da (CO), is consistent with the fragmentation behavior reported for the quinolone class of compounds, providing a self-validating system for structural confirmation.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The spectral data are in full agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, offering a detailed interpretation of the spectral features and outlining the standard experimental protocols for data acquisition. The presented analysis underscores the power of these spectroscopic techniques in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS Number: 53977-47-2) is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5][6] The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is foundational to the development of numerous antibacterial agents.[7] Derivatives of this scaffold are known to exhibit a range of biological activities, and understanding their physicochemical properties is paramount for any research and development efforts.[7][8][9] This guide provides a comprehensive overview of the known properties of this compound and offers expert-guided protocols for the systematic evaluation of its solubility and stability, drawing upon established methodologies for the broader quinolone class.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some physical constants are available from commercial suppliers, experimental data on properties such as pKa and logP are not widely published for this specific molecule.

PropertyValueSource
CAS Number 53977-47-2[1][5]
Molecular Formula C13H13NO3[1][5]
Molecular Weight 231.25 g/mol [1][5]
Melting Point 200-203°C[5]
Boiling Point 362.6°C[5]
Appearance Reported as a solid.[1]
Theoretical Considerations for pKa and logP

While experimental data is lacking, the structure of this compound allows for theoretical estimations of its acid-base and lipophilicity characteristics.

  • pKa : The presence of the carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, typical for this functional group. The quinolone nucleus can also exhibit a basic pKa, but the predominant characteristic in a physiological pH range will be driven by the carboxylic acid.

  • logP : The octanol-water partition coefficient (logP) is expected to be moderately lipophilic. The quinoline core is aromatic and the isopropyl group adds to the hydrophobicity. However, the carboxylic acid at physiological pH will be ionized, which would significantly decrease the logP.

Solubility Profile: A Predictive and Experimental Approach

Specific solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule's aromatic nature and non-polar isopropyl group would suggest low solubility in aqueous media. Conversely, the carboxylic acid moiety allows for salt formation in alkaline solutions, which should enhance solubility in basic aqueous buffers. Solubility in organic solvents is expected to vary based on polarity.

Experimental Workflow for Solubility Determination

To address the lack of specific data, a robust experimental protocol for determining the thermodynamic solubility of this compound is outlined below. This workflow is a self-validating system designed to provide reliable and reproducible data.

Caption: Experimental workflow for thermodynamic solubility assessment.

Step-by-Step Protocol for Solubility Assessment
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

    • Add a defined volume of the selected solvent to each vial. A recommended set of solvents for initial screening is provided in the table below.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a shaker or on a stirrer plate at a constant temperature (e.g., 25°C or 37°C) to facilitate the dissolution process.

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification :

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Analyze the diluted sample to determine the concentration of the dissolved compound.

  • Data Analysis :

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Recommended Solvents for Initial Solubility Screening
Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate)To assess pH-dependent solubility, crucial for predicting behavior in biological fluids.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Common solvents for preparing stock solutions in biological assays.
Alcohols Methanol, EthanolCommon co-solvents in formulations.
Non-polar Hexane, TolueneTo understand the lipophilic nature of the compound.

Stability Profile: Forced Degradation and Pathway Analysis

The stability of a compound is a critical parameter for its development as a therapeutic agent or research tool. For this compound, no specific stability data has been published. Therefore, a forced degradation study is recommended to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following workflow outlines a systematic approach to investigating the stability of the compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for Forced Degradation Studies
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Application of Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat if necessary (e.g., at 60°C for a few hours).

    • Base Hydrolysis : Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently.

    • Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation : Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photostability : Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis :

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. A good starting point would be a reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Use a photodiode array (PDA) detector to monitor the parent peak and any new peaks that appear, which would be potential degradants.

  • Data Interpretation :

    • Calculate the percentage of degradation of the parent compound.

    • Characterize the degradants using techniques like mass spectrometry (LC-MS) to elucidate their structures and propose degradation pathways.

Expected Stability Profile

The 4-oxo-quinoline-3-carboxylic acid scaffold is known to be susceptible to certain degradation pathways:

  • Photodegradation : The quinolone ring system can absorb UV light, leading to photochemical reactions.

  • Oxidative Degradation : The molecule may be susceptible to oxidation, though it lacks highly labile functional groups for this pathway.

  • Hydrolysis : The carboxylic acid and amide-like structure within the quinolone ring are generally stable to hydrolysis under mild conditions, but degradation could occur under harsh acidic or basic conditions.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its systematic evaluation. The provided protocols for solubility and stability testing are based on established scientific principles and regulatory guidelines, offering a robust starting point for researchers. The theoretical considerations based on its chemical structure suggest that it is a moderately lipophilic, acidic compound with likely poor aqueous solubility at neutral pH, which can be improved in alkaline conditions. Its stability profile is expected to be influenced by light exposure. The experimental determination of these properties is a crucial step in the advancement of any research or development program involving this compound.

References

The Quinolone Core: A Comprehensive Guide to the Analogs of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of Quinolone Carboxylic Acids

The compound 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid represents a specific derivative of a highly influential class of heterocyclic compounds known as quinolones. The core structure, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, is a foundational scaffold in medicinal chemistry, giving rise to a vast family of analogs with a wide range of therapeutic applications.[1] While initially recognized for their potent antibacterial properties, the chemical versatility of the quinolone ring system has allowed for the development of analogs with significant anticancer, antiviral, and other pharmacological activities.[2][3]

This guide provides a comprehensive exploration of the known analogs of the quinolone core, with a particular focus on the structure-activity relationships (SAR) that have driven their evolution. We will delve into the synthetic strategies employed to modify this scaffold, the resulting impact on biological activity, and the experimental protocols used to evaluate these powerful compounds. The journey of the quinolones, from the first-generation antibacterials to the latest multi-targeting agents, offers a compelling case study in rational drug design and the enduring power of a privileged chemical structure.

The Antibacterial Legacy: A Generational Evolution

The most well-known application of quinolone analogs is in the treatment of bacterial infections.[1] The development of these antibiotics is often categorized into generations, each characterized by structural modifications that expanded their spectrum of activity and improved their pharmacokinetic properties.[4][5]

First Generation: The Dawn of Quinolones

The first generation of quinolones, exemplified by nalidixic acid, were primarily effective against Gram-negative bacteria and were mainly used for treating urinary tract infections.[1][5] These early analogs established the fundamental pharmacophore required for antibacterial activity but had limitations in terms of potency and spectrum.[6]

Second Generation: The Fluorine Revolution

The introduction of a fluorine atom at the C-6 position marked a significant leap forward, giving rise to the highly successful fluoroquinolones.[1][7] This modification dramatically enhanced the compounds' ability to penetrate bacterial cells and inhibit their target enzymes.[5] Ciprofloxacin, a prototypical second-generation fluoroquinolone, exhibits a broad spectrum of activity against both Gram-negative and some Gram-positive bacteria.[1]

Third and Fourth Generations: Expanding the Frontier

Subsequent generations of fluoroquinolones focused on further enhancing activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[5][8] Modifications at the N-1 and C-7 positions were key to these improvements.[9] Third-generation agents like levofloxacin and moxifloxacin gained improved Gram-positive coverage, while fourth-generation compounds also showed activity against anaerobic bacteria.[1][4]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[11] By stabilizing a transient, cleaved DNA-enzyme complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[10][13] This targeted mechanism of action, which affects enzymes not present in the same form in eukaryotic cells, is a key reason for their selective toxicity against bacteria.[1]

Quinolone_Mechanism_of_Action quinolone Quinolone Analog complex DNA-Gyrase/ Topoisomerase IV Complex quinolone->complex Binds to ternary_complex Ternary Complex (Quinolone-Enzyme-DNA) complex->ternary_complex Stabilizes ds_breaks Double-Strand DNA Breaks ternary_complex->ds_breaks Leads to replication_fork Replication Fork replication_fork->ternary_complex Collision with cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR): A Molecular Blueprint for Potency

The extensive research into quinolone analogs has led to a well-defined understanding of how modifications at different positions of the quinolone ring influence their biological activity.[9][14][15][16]

PositionSubstituentEffect on Activity
N-1 Cyclopropyl, Ethyl, IsopropylA cyclopropyl group is often optimal for overall antibacterial potency.[9][15]
C-3 Carboxylic AcidEssential for binding to DNA gyrase and antibacterial activity.[15]
C-4 CarbonylEssential for binding to DNA gyrase and antibacterial activity.[15]
C-5 Amino, MethylAn amino or methyl group can enhance overall potency.[14][17]
C-6 FluorineDramatically increases potency and cell penetration.[5][7]
C-7 Piperazine, Pyrrolidine ringsInfluences antibacterial spectrum, potency, and pharmacokinetic properties.[9][14]
C-8 Halogen, MethoxyA halogen can improve oral absorption and anaerobic activity.[14]

Synthetic Strategies: Building the Quinolone Core

The Gould-Jacobs reaction is a classic and versatile method for synthesizing the 4-hydroxyquinoline core, which is a tautomer of the 4-oxo-quinoline structure.[18][19][20] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[18][21][22]

Gould_Jacobs_Workflow start Substituted Aniline + Alkoxymethylenemalonate condensation Condensation (Ethanol elimination) start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (High Temperature or Microwave) intermediate->cyclization cyclized_product 4-Oxo-quinoline-3-carboxylate cyclization->cyclized_product hydrolysis Saponification (e.g., NaOH) cyclized_product->hydrolysis acid 4-Oxo-quinoline-3-carboxylic acid hydrolysis->acid

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Beyond Bacteria: Quinolone Analogs in Cancer Therapy

The ability of quinolones to interact with topoisomerases has also made them attractive candidates for anticancer drug development.[2][3][23] Since human cells also rely on topoisomerases for DNA replication, certain quinolone analogs have been designed to selectively target these enzymes in cancer cells.[23] Research has shown that quinolone derivatives can inhibit various proteins and enzymes involved in cancer cell growth, including protein kinases like EGFR and VEGFR, and phosphoinositide 3-kinases (PI3K).[2][3][24] The development of quinolone-hybrid molecules, which combine the quinolone scaffold with other anticancer pharmacophores, is a promising area of current research.[25]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Quinolone-3-Carboxylic Acid via Gould-Jacobs Reaction

This protocol describes a conventional high-temperature synthesis of a quinolone core structure.

Materials:

  • Substituted aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling inert solvent (e.g., Diphenyl ether)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Filtration apparatus

  • Drying oven

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in diphenyl ether. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (typically 250-260 °C) using a heating mantle.[20] Maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Ester: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the ethyl 4-oxo-quinoline-3-carboxylate should form. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

  • Saponification (Hydrolysis): Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the 4-oxo-quinoline-3-carboxylic acid will form.

  • Final Product Isolation: Collect the final product by vacuum filtration, wash with cold water, and dry in an oven. The product can be further purified by recrystallization if necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for assessing the antibacterial activity of a quinolone analog.[26][27]

Materials:

  • 96-well microtiter plates[28]

  • Test quinolone analog stock solution

  • Bacterial culture (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[29]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[26]

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum: From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline.[26] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[27] Add 100 µL of the quinolone analog stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.[28]

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.[26]

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[26]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinolone analog that completely inhibits visible bacterial growth.[26][27]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a remarkable success story in medicinal chemistry. The journey from simple antibacterials to broad-spectrum fluoroquinolones and now to potential anticancer agents highlights the power of iterative drug design and the importance of understanding structure-activity relationships. The rise of antibiotic resistance remains a significant global challenge, necessitating the continued exploration of novel quinolone analogs with new mechanisms of action or improved activity against resistant strains.[10][11] Furthermore, the repurposing of the quinolone scaffold for other therapeutic areas, particularly oncology, is a vibrant and promising field of research that will undoubtedly yield new and impactful medicines in the years to come.[23][25]

References

The Genesis of a Generation: A Historical and Technical Guide to 4-Oxo-quinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Serendipity to a Stalwart of Antibacterial Therapy

The narrative of 4-oxo-quinoline-3-carboxylic acids is a compelling chronicle of serendipitous discovery, meticulous chemical refinement, and profound impact on the global fight against bacterial infections. This technical guide provides an in-depth exploration of the historical evolution, synthetic foundations, and biological mechanisms of this pivotal class of compounds, which form the core of the widely prescribed quinolone and fluoroquinolone antibiotics. For researchers, scientists, and drug development professionals, understanding the trajectory of this scaffold offers invaluable insights into the principles of medicinal chemistry and the ongoing quest for novel antimicrobial agents.

The journey began not with a targeted search for a new antibacterial agent, but as an unexpected offshoot of antimalarial drug research. In the early 1960s, during the synthesis of chloroquine, a 4-aminoquinoline, chemists at the Sterling-Winthrop Research Institute isolated a byproduct with a distinct 1,8-naphthyridine core.[1][2] This compound, later named nalidixic acid, was the first of the synthetic quinolone antibiotics and was introduced into clinical practice in 1967.[1][3][4] While its spectrum of activity was primarily limited to Gram-negative bacteria and it was mainly used for urinary tract infections, the discovery of nalidixic acid laid the crucial groundwork for a new era of antibacterial therapy.[2][5] The subsequent decades witnessed an explosion of research that transformed this modest lead compound into a vast and versatile class of drugs, the fluoroquinolones, which exhibit broad-spectrum activity and improved pharmacokinetic properties.[5][6]

The Synthetic Cornerstone: Building the 4-Oxo-quinoline-3-carboxylic Acid Core

The therapeutic success of the quinolones is intrinsically linked to the development of efficient synthetic routes to the core 4-oxo-quinoline-3-carboxylic acid scaffold. Among the various methods, the Gould-Jacobs reaction stands as a cornerstone, offering a versatile and widely adopted approach.[7][8]

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is a thermal cyclization process that constructs the quinoline ring system from an aniline and a diethyl ethoxymethylenemalonate (DEEM) derivative.[4][7] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes intramolecular cyclization at high temperatures.[4]

Experimental Protocol: Classical Gould-Jacobs Synthesis of a 4-Hydroxy-3-carboethoxyquinoline

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of the desired aniline with a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heating: Heat the mixture, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to approximately 240-260°C. The reaction progress can be monitored by the evolution of ethanol.

  • Cyclization: Maintain the high temperature for a period of 30 minutes to 2 hours to facilitate the intramolecular cyclization.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Microwave-Assisted Gould-Jacobs Synthesis: A Modern Approach

To overcome the harsh conditions and long reaction times of the classical method, microwave-assisted synthesis has emerged as a powerful alternative.[9]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a 2.5 mL microwave vial, combine aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[10] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 250°C) and hold for a specified time (e.g., 10-30 minutes).[10]

  • Isolation and Purification: After cooling, the precipitated product is filtered and washed with a cold solvent like acetonitrile. The solid is then dried under vacuum.[9][10]

Diagram: The Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Heat (Conventional or Microwave) Isolation Isolation Cyclization->Isolation Purification Recrystallization Isolation->Purification Product 4-Hydroxy-3-carboethoxyquinoline Purification->Product

Caption: Workflow of the Gould-Jacobs reaction for the synthesis of the 4-oxo-quinoline core.

From a Single Target to a Dual-Action Mechanism: The Biological Activity of Quinolones

The antibacterial prowess of 4-oxo-quinoline-3-carboxylic acids lies in their ability to disrupt the essential process of bacterial DNA replication. They achieve this by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][11]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.[11][12]

  • Topoisomerase IV: This enzyme plays a vital role in the decatenation (separation) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[9][13]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[14] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[11][14] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[2][13] The newer fluoroquinolones often exhibit potent activity against both enzymes, a dual-targeting mechanism that can reduce the likelihood of resistance development.[9][14]

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibition Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Negative Supercoiling (Blocked) Topoisomerase_IV->Replication_Fork Decatenation (Blocked) DSB Double-Strand Breaks Replication_Fork->DSB Stalling leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones leads to bacterial cell death.

Assessing Biological Activity: In Vitro Inhibition Assays

The evaluation of novel quinolone derivatives necessitates robust and reliable in vitro assays to quantify their inhibitory activity against DNA gyrase and topoisomerase IV.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the appropriate buffer (containing ATP and MgCl2).

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.[15]

Experimental Protocol: Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes).

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV, and the appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the reactions at 37°C.

  • Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles migrate faster than the catenated network.

  • Quantification: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the decatenation activity.[15]

Structure-Activity Relationships (SAR): The Blueprint for Potency and Specificity

The evolution of 4-oxo-quinoline-3-carboxylic acids from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones is a testament to the power of structure-activity relationship (SAR) studies. Modifications at various positions of the quinolone ring have profound effects on antibacterial potency, spectrum of activity, and pharmacokinetic properties.[16]

PositionSubstituentEffect on Activity and Properties
N-1 CyclopropylGenerally enhances overall antibacterial potency.[15]
C-3 Carboxylic AcidEssential for binding to the DNA gyrase-DNA complex.[15]
C-4 CarbonylEssential for activity.[15]
C-5 AminoOften improves overall potency.[16]
C-6 FluorineCrucial for the broad-spectrum activity of fluoroquinolones; enhances cell penetration and gyrase inhibition.
C-7 Piperazinyl or PyrrolidinylInfluences antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetic properties.[16]
C-8 Halogen (F, Cl) or MethoxyCan improve oral absorption and activity against anaerobic bacteria.[16]

Table 1: Key Structure-Activity Relationships of 4-Oxo-quinoline-3-carboxylic Acids

The Evolution of Generations: A Timeline of Discovery

The development of quinolone antibiotics is often categorized into generations, each representing a significant advancement in their therapeutic profile.

  • First Generation (e.g., Nalidixic acid): Discovered in the 1960s, these agents have a narrow spectrum of activity, primarily against Gram-negative bacteria, and are used for uncomplicated urinary tract infections.[3][5]

  • Second Generation (e.g., Ciprofloxacin, Norfloxacin): Introduced in the 1980s, the addition of a fluorine atom at the C-6 position marked the advent of the fluoroquinolones.[3][6] This generation exhibits an expanded spectrum against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive organisms.[5]

  • Third Generation (e.g., Levofloxacin): Developed to have enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[5]

  • Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): These agents possess a broad spectrum of activity, including excellent coverage of Gram-positive and anaerobic bacteria.[5]

Conclusion: A Legacy of Innovation and a Look to the Future

The historical journey of 4-oxo-quinoline-3-carboxylic acids, from an accidental discovery to a cornerstone of modern antibacterial therapy, underscores the power of chemical synthesis and rational drug design. The core scaffold has proven to be remarkably versatile, allowing for systematic modifications that have dramatically improved potency, expanded the spectrum of activity, and enhanced pharmacokinetic profiles. The detailed synthetic protocols and biological assays presented in this guide provide a practical framework for researchers engaged in the discovery of new antibacterial agents. As the challenge of antimicrobial resistance continues to grow, the lessons learned from the quinolone story will undoubtedly inspire the next generation of innovative therapies.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a member of the quinolone carboxylic acid class. Accurate determination of this compound is critical in various stages of pharmaceutical research and development, from purity assessment of bulk drug substances to formulation analysis. This guide details robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering methods suitable for a range of concentrations and matrix complexities. Additionally, a foundational protocol for UV-Vis Spectrophotometry is provided for high-concentration assays. Each method is presented with an explanation of the underlying scientific principles, detailed step-by-step protocols, and guidelines for method validation in accordance with ICH Q2(R2) standards to ensure data integrity and reliability.[1][2]

Introduction and Compound Overview

This compound belongs to the quinolone class of compounds, which are characterized by a 4-oxo-1,4-dihydroquinoline nucleus with a carboxylic acid group at the 3-position.[3] This structural motif is the foundation for many synthetic broad-spectrum antibiotics.[4][5] The isopropyl substituent at the N1 position influences the compound's physicochemical properties, such as solubility and lipophilicity.

The accurate quantification of this molecule is paramount for ensuring product quality, safety, and efficacy in pharmaceutical applications. Whether it is being assessed as an active pharmaceutical ingredient (API), an intermediate in a synthetic pathway, or a potential impurity, validated analytical methods are required by regulatory bodies worldwide.[6] This application note serves as a practical resource for scientists developing and validating such methods.

Compound Properties:

PropertyValueReference
CAS Number 53977-47-2[7]
Molecular Formula C₁₃H₁₃NO₃[7]
Molecular Weight 231.25 g/mol [7]
Appearance Solid
Melting Point 200-203°C[7]

Principles of Method Selection

The choice of an analytical method is dictated by the specific requirements of the measurement, including required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse technique for pharmaceutical analysis.[4] It offers excellent resolution to separate the analyte from impurities and degradation products. The quinolone core possesses a strong chromophore, making it highly suitable for UV detection, providing a robust and reliable method for assay and purity testing.[4][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and specificity, such as determining trace levels in complex biological matrices, LC-MS/MS is the method of choice.[9] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it can definitively identify and quantify the analyte with minimal interference.[9][10]

  • UV-Vis Spectrophotometry: This technique is a simple, cost-effective method suitable for the quantification of the pure substance or in simple formulations where interfering substances are absent.[11] Its application is based on the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase to ensure good peak shape by suppressing its ionization.

Scientific Rationale

A C18 (octadecylsilyl) column is selected for its versatility and strong retention of moderately nonpolar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the analyte. Formic acid is added to the mobile phase to lower the pH, keeping the carboxylic acid moiety of the analyte in its protonated, less polar form, which results in sharper, more symmetrical peaks and improved retention on the nonpolar stationary phase. Detection is performed at a wavelength corresponding to a high absorbance maximum of the quinolone chromophore to ensure maximum sensitivity.

Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Reference standard of this compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This is the stock solution.

    • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: ~275 nm (Verify λmax experimentally).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Data Analysis:

    • Integrate the peak area corresponding to the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system uv_detection UV Detection (~275 nm) hplc_system->uv_detection data_acq Data Acquisition (Chromatogram) uv_detection->data_acq quant Peak Integration & Quantification (Calibration Curve) data_acq->quant

Caption: Workflow for quantification via HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for high-sensitivity applications and provides definitive confirmation of the analyte's identity. It is ideal for analyzing samples with complex matrices, such as biological fluids.

Scientific Rationale

The LC method is similar to the HPLC-UV protocol to achieve chromatographic separation. The key difference is the detector. Electrospray ionization in positive mode (ESI+) is typically effective for quinolones as the nitrogen atoms in the ring system are readily protonated to form a stable [M+H]⁺ ion.[4] In the tandem mass spectrometer, this precursor ion is fragmented, and a specific, stable product ion is monitored. This precursor-to-product ion transition (MRM) is highly specific to the analyte, providing exceptional selectivity and reducing matrix interference.[9]

Experimental Protocol

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • LC system and column as described in the HPLC-UV method.

  • LC-MS grade acetonitrile, water, and formic acid.

  • Reference standard and sample as previously described.

Procedure:

  • Analyte Tuning and MRM Optimization:

    • Infuse a standard solution of the analyte (~1 µg/mL) directly into the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the [M+H]⁺ precursor ion (m/z 232.1).

    • Perform a product ion scan to identify major fragment ions. Select a stable, high-intensity fragment for the MRM transition (e.g., monitor 232.1 → [product ion m/z]). Optimize collision energy for this transition.

  • LC and MS Conditions:

    • Use the same LC conditions (mobile phase, gradient, column) as the HPLC-UV method.

    • MS Ionization Mode: ESI Positive (ESI+).

    • MS Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: To be determined experimentally (e.g., 232.1 → product).

  • Sample Preparation (for Biological Matrix, e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

    • Inject into the LC-MS/MS system.

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Matrix Extraction (e.g., Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation esi_source Electrospray Ionization (ESI+) lc_separation->esi_source ms_analysis Tandem MS (MRM: 232.1 → Product) esi_source->ms_analysis data_acq Data Acquisition ms_analysis->data_acq quant Quantification vs. Internal Standard data_acq->quant

Caption: Workflow for high-sensitivity quantification via LC-MS/MS.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is suitable for its intended purpose, it must be validated.[2] The validation process provides documented evidence that the procedure consistently produces a result that is accurate and reliable.[6] The following parameters should be assessed, using the HPLC-UV method as an example.[1][12][13]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only, without interference from matrix, impurities, or other components.Peak purity analysis should pass; no co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% - 102.0% for drug substance assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, column temp, flow rate) are slightly varied.
Execution of Validation Experiments
  • Specificity: Analyze blank, placebo, and spiked samples to prove the absence of interference.

  • Linearity: Analyze a minimum of five concentrations across the proposed range. Perform a linear regression analysis.

  • Accuracy: Perform the analysis on at least three different concentrations (e.g., 80%, 100%, 120%) with a minimum of three replicates each. Calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicates at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Robustness: Deliberately vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Evaluate the impact on system suitability (e.g., peak tailing, resolution).

Conclusion

This application note provides robust and scientifically sound methodologies for the quantification of this compound. The HPLC-UV method is recommended for routine quality control, offering a balance of performance and accessibility. For bioanalytical studies or trace-level detection, the LC-MS/MS method provides unparalleled sensitivity and specificity. Both methods, when properly validated according to the outlined ICH guidelines, will yield reliable and accurate data to support research and drug development activities.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this quinolone carboxylic acid derivative. The described protocol utilizes a reversed-phase C18 column with UV detection, offering excellent selectivity and sensitivity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.

Introduction

This compound is a member of the quinolone class of compounds, which are of significant interest in pharmaceutical research due to their potential as antibacterial agents.[1] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is fundamental to the biological activity of many established antibiotics. Accurate and reliable analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[2]

This document provides a comprehensive, step-by-step protocol for the analysis of this compound. The rationale behind the selection of chromatographic conditions is explained, drawing upon the physicochemical properties of the analyte and established principles of reversed-phase chromatography. Furthermore, a detailed description of the method validation procedure, adhering to ICH Q2(R2) guidelines, is presented to demonstrate the method's performance characteristics.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 53977-47-2[5]
Molecular Formula C13H13NO3[5]
Molecular Weight 231.25 g/mol [5]
Melting Point 200-203°C[5]
Structure [5]
pKa (estimated) The pKa of the carboxylic acid group is estimated to be in the range of 6.0-7.0, based on structurally similar quinolone carboxylic acids.[6] This amphoteric nature, with an acidic carboxylic group and a basic nitrogen in the quinolone ring, dictates that the mobile phase pH will significantly influence its ionization state and chromatographic retention.
Solubility Quinolone carboxylic acids generally exhibit limited solubility in water and are sparingly soluble in common organic solvents.[7][8] Solubility is pH-dependent, with increased solubility at pH values below the pKa of the carboxylic acid.[8] The compound is expected to be soluble in methanol and mixtures of methanol and water.

HPLC Method Development and Rationale

The chosen HPLC method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like quinolone derivatives.[9]

Column Selection

A C18 (octadecyl silane) column is selected as the stationary phase. This non-polar stationary phase provides excellent retention and separation for a wide range of analytes, including quinolone carboxylic acids.[9] The hydrophobicity of the C18 stationary phase allows for effective interaction with the non-polar regions of the analyte molecule.

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Component: A phosphate buffer is chosen to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times and peak shapes, especially for ionizable compounds like this compound. Based on the estimated pKa of the carboxylic acid group (around 6.0-7.0), a mobile phase pH in the acidic range (e.g., pH 3.0) is selected. At this pH, the carboxylic acid group will be protonated (non-ionized), leading to increased hydrophobicity and better retention on the C18 column, as well as promoting sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and good miscibility with water.[10] The proportion of acetonitrile in the mobile phase is optimized to achieve a suitable retention time for the analyte, typically between 3 and 10 minutes, allowing for good resolution from any potential impurities without excessive run times.

  • Elution Mode: An isocratic elution is employed for simplicity and robustness. This means the composition of the mobile phase remains constant throughout the analysis.

Detection

UV detection is chosen based on the chromophoric nature of the quinolone ring system. Quinolones typically exhibit strong UV absorbance.[2] A detection wavelength of 254 nm is selected, as this is a common wavelength for the analysis of aromatic compounds and has been shown to be effective for other quinolones.[9]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Isocratic or Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis Detector

  • Data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a procedure similar to the standard solution preparation can be followed. For a drug product, it may involve extraction and filtration steps to remove excipients. A generic procedure for a solid dosage form is provided below:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API).

  • Transfer the powder to a suitable volumetric flask and add a portion of the diluent (e.g., methanol).

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration range.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4] The following validation parameters were assessed:

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five standard solutions over a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic modifier)

  • pH of the mobile phase (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation and Workflow

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Inject Standards & Samples A->D B Mobile Phase Preparation C System Suitability Test B->C C->D Pass E Data Acquisition (UV @ 254 nm) D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Quantification of Analyte G->H

Caption: HPLC analysis workflow from preparation to quantification.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Notes & Protocols: Synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a key scaffold in medicinal chemistry and a precursor for various research applications. The synthetic strategy is centered around the well-established Gould-Jacobs reaction, a robust and versatile method for constructing the 4-quinolone core.[1][2] This guide details the underlying reaction mechanism, provides step-by-step laboratory protocols, and offers expert insights into process optimization and characterization. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction and Scientific Rationale

The 4-quinolone moiety is a privileged structure in pharmacology, forming the backbone of numerous antibacterial agents.[3][4][5] The N-1 substituent, in this case, an isopropyl group, plays a critical role in modulating the compound's biological activity and pharmacokinetic properties. The synthesis of this compound is therefore a crucial step in the development of novel therapeutic agents.

The chosen synthetic route is the Gould-Jacobs reaction, which proceeds in three primary stages:

  • Condensation: An aniline derivative (N-isopropylaniline) is condensed with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the quinolone ring system.

  • Saponification: The ethyl ester of the quinolone intermediate is hydrolyzed to yield the final carboxylic acid.

This method is selected for its reliability and the commercial availability of the starting materials. The high-temperature cyclization is a critical step, requiring a high-boiling inert solvent to achieve the necessary activation energy for the 6-electron electrocyclization.[2][6]

Overall Reaction Scheme

The synthesis follows the pathway illustrated below:

Figure 1: Synthesis of this compound via the Gould-Jacobs Reaction.

Mechanistic Pathway

The Gould-Jacobs reaction proceeds through a sequence of well-understood steps. Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Attack & Condensation: The synthesis initiates with a nucleophilic attack by the nitrogen of N-isopropylaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl 2-((isopropyl(phenyl)amino)methylene)malonate.[1][7]

  • Thermal Electrocyclization: This step is the hallmark of the Gould-Jacobs reaction and requires significant thermal energy (typically >250 °C). The enamine intermediate undergoes a 6-electron electrocyclization, forming the new heterocyclic ring.[2] This is an intramolecular aromatic substitution reaction.

  • Saponification: The final step involves the base-catalyzed hydrolysis of the ethyl ester at the C-3 position. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.[8]

Gould_Jacobs_Mechanism Figure 2: Reaction Mechanism Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A N-Isopropylaniline + DEEM B Nucleophilic Attack A->B C Ethanol Elimination B->C D Enamine Intermediate C->D E Heat (>250°C) in Dowtherm A D->E F 6-π Electrocyclization E->F G Ethyl 1-isopropyl-4-oxo-1,4- dihydroquinoline-3-carboxylate F->G H 1. NaOH, Reflux 2. HCl (aq) G->H I Ester Hydrolysis H->I J Acidification & Precipitation I->J K Final Product J->K

Caption: Figure 2: Reaction Mechanism Workflow

Experimental Protocols

Safety Precaution: This synthesis involves high temperatures and corrosive reagents. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. All steps, especially the high-temperature cyclization, must be performed in a well-ventilated fume hood.

Materials and Equipment
Reagents & SolventsPuritySupplier
N-Isopropylaniline≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)≥98%Sigma-Aldrich
Dowtherm™ A (or Diphenyl Ether)N/ASigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), conc.Reagent GradeFisher Scientific
Ethanol, AnhydrousACS GradeVWR
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR

Equipment: Round-bottom flasks, reflux condenser, heating mantle with stirrer, thermometer, dropping funnel, Buchner funnel, vacuum filtration apparatus, rotary evaporator, TLC plates (silica gel 60 F254), melting point apparatus.

Protocol 1: Synthesis of Diethyl 2-((isopropyl(phenyl)amino)methylene)malonate (Intermediate I)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-isopropylaniline (13.52 g, 0.10 mol, 1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • After the reaction is complete, remove the condenser and set up for simple distillation to remove the ethanol byproduct under reduced pressure.

  • The resulting viscous oil (Intermediate I) is typically used in the next step without further purification. An expected yield is ~95-99% (crude).

Protocol 2: Synthesis of Ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate (Intermediate II)

CAUTION: This step involves very high temperatures. Ensure the apparatus is securely clamped and the heating source is stable.

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place 150 mL of Dowtherm A.

  • Heat the Dowtherm A to 250-255 °C.

  • Slowly add the crude Intermediate I (approx. 0.10 mol) dropwise to the hot Dowtherm A over 30 minutes. Maintain the temperature of the reaction mixture at ~250 °C.

  • After the addition is complete, continue heating and stirring at 250 °C for an additional 30-45 minutes.[2][6] Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) until the spot for Intermediate I has disappeared.

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully pour the cooled mixture into 400 mL of hexanes with vigorous stirring. The product will precipitate as a solid.

  • Let the suspension stir for 1 hour in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold hexanes to remove the Dowtherm A.

  • Dry the solid (Intermediate II) under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Synthesis of this compound (Final Product)
  • Suspend the crude Intermediate II (approx. 0.09 mol) in 200 mL of a 10% aqueous sodium hydroxide solution in a 500 mL round-bottom flask.[2][8]

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. The solid should dissolve as the saponification proceeds. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the clear solution with concentrated hydrochloric acid with stirring. The final product will precipitate out as a white or off-white solid. Check the pH with litmus paper to ensure it is acidic (pH ~2-3).

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary and Characterization

CompoundMolecular FormulaMol. WeightExpected YieldAppearanceM.P. (°C)
Intermediate I C₁₇H₂₃NO₄305.37>95% (crude)Viscous Yellow OilN/A
Intermediate II C₁₅H₁₇NO₃259.3075-85%Off-white Solid~145-150
Final Product C₁₃H₁₃NO₃231.2585-95%White Crystalline Solid~260-265 (dec.)

Expected Analytical Data for Final Product:

  • ¹H NMR (DMSO-d₆): δ 15.3 (s, 1H, COOH), 8.9 (s, 1H, H-2), 8.2 (d, 1H, H-5), 7.9 (t, 1H, H-7), 7.8 (d, 1H, H-8), 7.6 (t, 1H, H-6), 5.0 (sept, 1H, CH(CH₃)₂), 1.6 (d, 6H, CH(CH₃)₂).

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of COOH), 1720 (C=O stretch of COOH), 1625 (C=O stretch of quinolone), 1590, 1480 (C=C aromatic stretch).

  • Mass Spec (ESI-): m/z 230.08 [M-H]⁻.

Experimental Workflow Visualization

Experimental_Workflow Figure 3: Laboratory Synthesis Workflow start Start Materials: N-Isopropylaniline DEEM step1 Step 1: Condensation Heat at 120°C, 2h start->step1 workup1 Remove EtOH (Reduced Pressure) step1->workup1 intermediate1 Intermediate I (Crude Oil) workup1->intermediate1 step2 Step 2: Cyclization Add to Dowtherm A at 250°C intermediate1->step2 workup2 Precipitate in Hexanes Filter & Wash step2->workup2 intermediate2 Intermediate II (Solid) workup2->intermediate2 step3 Step 3: Saponification Reflux in 10% NaOH intermediate2->step3 workup3 Cool & Acidify with HCl Filter, Wash & Dry step3->workup3 product Final Product 1-Isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylic acid workup3->product

Caption: Figure 3: Laboratory Synthesis Workflow

References

Application Notes and Protocols: 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as a Drug Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as a pivotal intermediate in pharmaceutical synthesis. The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide delves into the synthetic pathways, purification methodologies, and analytical characterization of the title compound. Furthermore, it presents detailed protocols and explains the chemical principles that underpin these procedures, offering field-proven insights to ensure reproducible and efficient outcomes.

Introduction: The Significance of the Quinolone Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework is a privileged structure in drug discovery, most notably as the core of the quinolone class of antibiotics.[2] Its versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities. Derivatives have been investigated for applications ranging from antibacterial and antimalarial to anticancer therapies.[1][2] The carboxylic acid moiety at the C-3 position is a critical pharmacophore, often essential for target engagement through hydrogen bonding and chelation with metal ions.[2][3] The N-1 substituent, in this case, an isopropyl group, plays a crucial role in modulating the compound's lipophilicity and pharmacokinetic properties.[3]

Molecular Characteristics:

PropertyValue
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol [4][5]
CAS Number 53977-47-2[4][5]
Melting Point 200-203°C[5]
Boiling Point 362.6°C[5]
Synthesis of this compound

The most common and effective method for synthesizing the 4-oxoquinoline core is the Gould-Jacobs reaction.[3][6][7] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1]

2.1. The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a robust and versatile method for constructing the quinolone skeleton.[1][6] The reaction proceeds in several distinct steps:

  • Condensation: An aniline derivative undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This key step requires high temperatures (often exceeding 250°C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[1][7] The use of a high-boiling point solvent like diphenyl ether or Dowtherm A can improve yields.[7]

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[1][6]

Diagram: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Derivative Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Ethyl 4-oxo-1,4-dihydroquinoline -3-carboxylate Intermediate1->Intermediate2 Heat (>250°C) - EtOH FinalProduct 4-Oxo-1,4-dihydroquinoline -3-carboxylic acid Intermediate2->FinalProduct 1. NaOH, H2O, Reflux 2. HCl (acidification) Quinolone_Synthesis Intermediate 1-Isopropyl-4-oxo-1,4-dihydro -3-quinolinecarboxylic acid (with appropriate substitutions) FinalDrug Quinolone Antibiotic Intermediate->FinalDrug Nucleophilic Aromatic Substitution Nucleophile Nucleophile (e.g., Piperazine derivative)

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Clinical Significance of Quinolones

Quinolones are a class of synthetic, broad-spectrum antimicrobial agents that have been a cornerstone of antibacterial therapy for decades. Their potent bactericidal activity has made them invaluable in treating a wide array of infections. The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[3] By binding to the enzyme-DNA complex, quinolones trap these topoisomerases in a state where they have cleaved the DNA but cannot reseal the break.[4] This stabilization of the cleavage complex blocks DNA replication and transcription, leading to an accumulation of double-strand DNA breaks and, ultimately, rapid bacterial cell death.[4][5]

However, the extensive use and misuse of these agents have led to a concerning rise in bacterial resistance, threatening their clinical efficacy.[4][6] Understanding the methodologies to accurately assess quinolone activity is therefore paramount for surveillance, clinical decision-making, and the development of new compounds that can overcome existing resistance mechanisms.

Bacterial resistance to quinolones is a multifactorial issue, primarily driven by:

  • Target-Site Mutations: Chromosomal mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of high-level resistance.[7][8] These mutations alter the enzyme structure, reducing the binding affinity of quinolones.[7]

  • Reduced Intracellular Accumulation: This can occur through two main pathways: the overexpression of native efflux pumps that actively transport quinolones out of the cell, or decreased drug entry due to modifications in outer membrane porins.[8][9]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements, such as plasmids, contributes to low-level resistance that can facilitate the selection of higher-level mutational resistance.[6][8] Key mechanisms include Qnr proteins that protect the target enzymes, the AAC(6')-Ib-cr enzyme that modifies certain quinolones, and plasmid-encoded efflux pumps.[6][7]

This guide provides a comprehensive overview of the essential in vitro experimental protocols used to characterize the antibacterial activity of quinolones, from foundational susceptibility testing to advanced pharmacodynamic and resistance potential assessments. Each protocol is presented with detailed, step-by-step instructions and an explanation of the scientific principles that underpin the methodology.

Diagram: Quinolone Mechanism of Action and Resistance

Quinolone_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Topo_IV->DNA Decatenates Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disrupted Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target Target_Mutation->Topo_IV Alters Target Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Quinolone Expels Drug Qnr_Protein Plasmid-Mediated Qnr Proteins Qnr_Protein->DNA_Gyrase Protects Target

Caption: Quinolone mechanism targeting DNA gyrase/topoisomerase IV and key resistance pathways.

I. Foundational Susceptibility Testing

The cornerstone of antibacterial activity assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][10] This value is critical for classifying a bacterial isolate as susceptible, intermediate, or resistant based on established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][9][11][12]

Broth Microdilution Method for MIC Determination

This is one of the most common methods for quantitative susceptibility testing, allowing for the simultaneous testing of multiple quinolones against a bacterial isolate in a 96-well microtiter plate format.[8][13][14]

Causality and Principle: This method challenges a standardized bacterial inoculum with serial twofold dilutions of the quinolone in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells reveals the lowest drug concentration capable of inhibiting bacterial replication. Its high-throughput nature and potential for automation make it a laboratory standard.[15][13]

Protocol:

  • Prepare Quinolone Stock Solution: Accurately weigh and dissolve the quinolone powder in a suitable solvent (e.g., sterile deionized water, dilute NaOH, or DMSO, depending on solubility) to create a high-concentration stock solution. Refer to CLSI guidelines for recommended solvents.

  • Prepare Serial Dilutions: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the quinolone in cation-adjusted Mueller-Hinton Broth (CAMHB).[2][16]

    • Add 100 µL of CAMHB to wells 2 through 11 of a given row.

    • Add 200 µL of the working quinolone solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][8]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the Plate: Add 100 µL of the final diluted bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. The final quinolone concentrations will now be half of the initial dilutions.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10][13]

  • Read Results: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the quinolone in which there is no visible growth.[13][17]

Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference standard for MIC determination and is particularly useful when testing a large number of bacterial isolates against a single or a few antimicrobial agents.[7][14][18]

Causality and Principle: This method involves incorporating the quinolone directly into the agar medium at various concentrations. A standardized bacterial inoculum is then spot-inoculated onto the surface of each plate. The MIC is the lowest quinolone concentration that completely inhibits bacterial growth on the agar surface. This method avoids potential issues with drug stability in broth over long incubation periods.

Protocol:

  • Prepare Quinolone-Agar Plates:

    • Prepare a series of stock solutions of the quinolone at 10 times the desired final concentrations.

    • For each concentration, add 2 mL of the appropriate quinolone stock solution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 48-50°C.[10][18] Mix thoroughly by inversion and pour into sterile petri dishes.

    • Prepare a growth control plate containing MHA with no antibiotic.

  • Prepare Bacterial Inoculum: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol. This suspension (approx. 1 x 10⁸ CFU/mL) can be further diluted 1:10 to yield 1 x 10⁷ CFU/mL.

  • Inoculate Plates: Using a multipoint replicator or a calibrated loop, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each quinolone-containing plate and the control plate. This delivers about 10⁴ CFU per spot.[7]

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of the quinolone that prevents the visible growth of the bacteria, disregarding a single faint haze or one or two isolated colonies.[2][19]

Disk Diffusion Method (Kirby-Bauer Test)

The Kirby-Bauer test is a qualitative or semi-quantitative method widely used in clinical laboratories to determine the susceptibility of bacteria to various antibiotics.[20][21][22]

Causality and Principle: A paper disk impregnated with a specific amount of a quinolone is placed on an agar plate uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[22][23] The diameter of this zone is inversely proportional to the MIC.

Protocol:

  • Prepare Inoculum and Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[23][24]

  • Apply Antibiotic Disks: Aseptically place quinolone-impregnated disks onto the agar surface. Disks should be gently pressed down to ensure complete contact with the agar and should be spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.[20]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure and Interpret Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the clinical breakpoints published by CLSI or EUCAST for that specific quinolone and bacterial species.[23]

II. Assessment of Bactericidal Activity

While the MIC defines the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. Quinolones are known to be bactericidal, and quantifying this effect is crucial for understanding their clinical potential.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[25][26]

Causality and Principle: This assay is a direct extension of the broth dilution MIC test. Aliquots from the clear wells (at and above the MIC) are subcultured onto antibiotic-free agar. The absence of growth on these plates indicates that the bacteria were killed, not just inhibited. An MBC that is significantly higher than the MIC (e.g., ≥32-fold) may indicate antibiotic tolerance.[27]

Protocol:

  • Perform MIC Test: First, determine the MIC of the quinolone using the broth microdilution method as described above.

  • Subculture: After the MIC is read, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plate Aliquots: Spread each aliquot onto a separate, appropriately labeled, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the quinolone that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[26][27]

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of an antibiotic's bactericidal activity over time and can reveal concentration-dependent killing patterns.[5][28]

Causality and Principle: A standardized bacterial culture is exposed to various concentrations of the quinolone (typically multiples of the MIC). At specific time points, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined. Plotting CFU/mL versus time reveals the rate and extent of bacterial killing.[29] Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[28]

Protocol:

  • Prepare Cultures: Grow the test organism in CAMHB to the early logarithmic phase (approx. 1 x 10⁶ CFU/mL).

  • Set Up Test Conditions: Prepare flasks or tubes containing CAMHB with the quinolone at various concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Inoculation: Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling Over Time: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each quinolone concentration. This visual representation allows for the assessment of the rate of killing and the difference between bacteriostatic and bactericidal effects.[29]

Diagram: Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Prep_Dilutions 1. Prepare Serial Quinolone Dilutions in 96-well Plate Inoculate 3. Inoculate Plate Prep_Dilutions->Inoculate Prep_Inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate_MIC 4. Incubate (16-20h, 35°C) Inoculate->Incubate_MIC Read_MIC 5. Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture 6. Subculture from Clear Wells (≥MIC) to Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC 7. Incubate Agar (18-24h, 35°C) Subculture->Incubate_MBC Read_MBC 8. Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Sequential workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

III. Advanced Pharmacodynamic and Resistance Profiling

Beyond basic susceptibility, it is often necessary to evaluate more complex drug-pathogen interactions and the potential for resistance development.

Post-Antibiotic Effect (PAE) Determination

PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[1][30] Quinolones typically exhibit a significant PAE.

Causality and Principle: Even after the bulk concentration of a drug falls below the MIC, residual drug molecules bound to their targets or drug-induced non-lethal damage can prevent bacteria from resuming normal growth. This effect is clinically relevant as it can influence dosing schedules. The PAE is calculated by comparing the time it takes for the drug-exposed and unexposed control cultures to increase by 1-log₁₀ CFU/mL after drug removal.[1][31]

Protocol:

  • Prepare Cultures: Grow bacteria to the logarithmic phase of growth (approx. 10⁶ CFU/mL).

  • Antibiotic Exposure: Split the culture into two. To one, add the quinolone at a supra-MIC concentration (e.g., 10x MIC). The other serves as a control. Incubate both for a short period (e.g., 1-2 hours).[1][31]

  • Drug Removal: Rapidly remove the quinolone from the test culture. This is typically done by a 1:1000 dilution into pre-warmed, drug-free broth or by centrifugation and washing of the bacterial pellet.[1][30] The control culture is diluted in the same manner.

  • Monitor Regrowth: Incubate both cultures and determine the viable counts (CFU/mL) at regular intervals (e.g., every 1-2 hours) until the density increases by at least 1-log₁₀.

  • Calculate PAE: Use the formula: PAE = T - C , where T is the time required for the antibiotic-exposed culture to increase by 1-log₁₀ CFU/mL after drug removal, and C is the corresponding time for the unexposed control culture.[1][31]

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants within a large bacterial population (≥10¹⁰ CFU).[32][33][34]

Causality and Principle: The concentration range between the MIC and the MPC is termed the Mutant Selection Window (MSW).[35] Within this window, the antibiotic concentration is high enough to inhibit the susceptible majority but low enough to allow the selective amplification of pre-existing resistant subpopulations. A potent quinolone should have a low MPC, making it more difficult for resistance to emerge. This assay is essentially an agar dilution MIC test performed with a very high inoculum.[33]

Protocol:

  • Prepare High-Density Inoculum: Grow a large volume of culture to a high density. Concentrate the cells by centrifugation and resuspend them in a small volume of broth to achieve a final density of ≥10¹⁰ CFU/mL.

  • Prepare Quinolone-Agar Plates: Prepare agar plates with a range of quinolone concentrations, similar to the agar dilution MIC method.

  • Inoculate Plates: Apply the high-density inoculum (≥10¹⁰ CFU) to each plate.

  • Incubation: Incubate the plates at 35-37°C for 48-72 hours, as resistant mutants may grow more slowly.[35][36]

  • Determine MPC: The MPC is the lowest quinolone concentration on which no bacterial colonies are observed.[36]

Anti-Biofilm Activity Assay

Bacteria in biofilms are phenotypically more resistant to antibiotics than their planktonic (free-floating) counterparts.[37][38] Evaluating a quinolone's activity against biofilms is crucial for assessing its potential to treat chronic or device-associated infections.

Causality and Principle: The crystal violet staining method is a common technique to quantify total biofilm biomass. The dye stains the cells and extracellular matrix components of the biofilm. After washing away non-adherent cells, the bound dye is solubilized, and its absorbance is measured, which is proportional to the amount of biofilm present.

Protocol (Crystal Violet Method):

  • Biofilm Formation:

    • Dispense diluted bacterial culture (approx. 10⁵-10⁶ CFU/mL) into the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow biofilm formation.[6]

  • Quinolone Treatment: After incubation, gently remove the planktonic bacteria by aspiration and wash the wells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of the quinolone to the wells.

  • Incubation: Incubate the plate for another 24 hours to allow the quinolone to act on the established biofilm.

  • Quantification:

    • Discard the medium and wash the wells with PBS to remove remaining planktonic cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.[6]

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the bound dye with 30% acetic acid or ethanol.[6]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance value correlates with the biofilm biomass.

IV. Data Presentation and Interpretation

Clear and standardized data presentation is essential for the interpretation and comparison of results.

Table 1: Example Summary of Quinolone Activity Profile

ParameterStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853
MIC (µg/mL) 0.250.0150.5
MBC (µg/mL) 0.50.031
MBC/MIC Ratio 222
Disk Diffusion Zone (mm) 253522
Interpretation SusceptibleSusceptibleSusceptible
PAE (hours) at 10x MIC 2.53.12.0
MPC (µg/mL) 1.00.124.0
MSW (µg/mL) 0.25 - 1.00.015 - 0.120.5 - 4.0

Note: Values are hypothetical and for illustrative purposes only. Interpretation should be based on current CLSI/EUCAST breakpoints.

Conclusion

The protocols detailed in this guide represent the foundational and advanced methodologies required for a thorough in vitro evaluation of quinolone antibiotics. A systematic approach, beginning with the determination of MIC and MBC, followed by more complex assessments of bactericidal kinetics, post-antibiotic effects, and the potential for resistance selection, provides a comprehensive understanding of a compound's antibacterial profile. Adherence to standardized procedures, such as those outlined by CLSI and EUCAST, is critical for generating reproducible and clinically relevant data. This information is indispensable for guiding therapeutic strategies, monitoring the evolution of resistance, and driving the discovery of next-generation quinolones to combat the ongoing challenge of bacterial infections.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and Related Quinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolone Scaffold and the Imperative of Cytotoxicity Profiling

The 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of the widely successful quinolone class of antibacterial agents.[1] Derivatives of this core structure have demonstrated a remarkable capacity to interact with various biological targets, leading to applications beyond antibacterial activity, including anticancer and antiparasitic research.[1] The introduction of various substituents, such as the isopropyl group at the N1 position, aims to modulate the pharmacological properties of the molecule. While these modifications can enhance therapeutic efficacy, they can also introduce unforeseen cytotoxic effects.

Therefore, a rigorous and multi-parametric assessment of cytotoxicity is a cornerstone of the preclinical safety evaluation for any novel quinolone derivative, including 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a panel of cell-based assays to construct a detailed cytotoxicity profile. By employing assays that interrogate different cellular integrity and viability markers, a more complete understanding of a compound's potential toxicity can be achieved.[2]

A Multi-Parametric Approach to Cytotoxicity Assessment

No single assay can definitively characterize the cytotoxic profile of a novel compound. A robust assessment relies on a battery of tests that measure distinct cellular processes. This multi-parametric approach provides a more nuanced understanding of the potential mechanisms of cell death. We will focus on four key assays:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of overall cell viability and proliferation.[3]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised membrane integrity often associated with necrosis.[4][5]

  • Neutral Red (NR) Uptake Assay: Assesses the ability of viable cells to incorporate and retain a dye within their lysosomes, indicating lysosomal membrane integrity.[6][7]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific marker for apoptosis (programmed cell death).[8][9]

The following sections will detail the principles behind each assay, provide step-by-step protocols, and offer insights into data interpretation.

MTT Assay: Assessing Metabolic Viability

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt to form a purple formazan product.[10] This conversion is directly proportional to the number of metabolically active, and therefore viable, cells.[10] A decrease in the purple color formation in treated cells compared to untreated controls indicates a reduction in cell viability.

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// Nodes A [label="Seed cells in a 96-well plate\n(e.g., 1x10^4 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate overnight to allow attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat cells with varying concentrations of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate for a defined period (e.g., 24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT solution (0.5 mg/mL final concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 2-4 hours at 37°C for formazan formation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Solubilize formazan crystals with DMSO or SDS-HCl solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Measure absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } end_dot Figure 1. Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium, complete (with serum and antibiotics)

  • Dimethyl sulfoxide (DMSO) or SDS-HCl solubilization solution

  • 96-well flat-bottom sterile microplates

  • Test compound: this compound

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3]

LDH Release Assay: Quantifying Membrane Integrity

Principle and Rationale

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[12] The LDH assay measures the amount of this released enzyme, which serves as an indicator of cell lysis and cytotoxicity.[4][13] In the assay, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus to the number of damaged cells.[13]

dot graph LDH_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Nodes A [label="Seed and treat cells as in MTT assay (Steps 1 & 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare controls:\n- Vehicle control (spontaneous LDH release)\n- Lysis control (maximum LDH release)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="After incubation, centrifuge the plate\n(e.g., 250 x g for 5 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Carefully transfer supernatant to a new 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Add LDH reaction mixture to each well", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate at room temperature for 30 minutes, protected from light", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add stop solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Measure absorbance at 490 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } end_dot Figure 2. Workflow for the LDH release cytotoxicity assay.

Protocol: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (recommended) or individual reagents (Lactate, NAD+, INT, Diaphorase)

  • Lysis buffer (e.g., 10X Triton X-100)

  • Stop solution (e.g., 1M acetic acid)

  • 96-well flat-bottom sterile microplates

  • Test compound and cell line as in MTT assay

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.

  • Preparation of Controls:

    • Spontaneous LDH Release Control: Wells with cells treated only with vehicle.

    • Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X lysis buffer to a set of untreated control wells.[14]

    • Background Control: Wells with culture medium but no cells.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[14]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background subtraction.[14]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Principle and Rationale

The Neutral Red (NR) uptake assay is another method to assess cell viability. It is based on the ability of viable, healthy cells to take up and accumulate the supravital dye Neutral Red in their lysosomes via active transport.[6][15] Non-viable cells or cells with damaged lysosomal membranes cannot retain the dye.[6][7] The amount of dye retained in the cells is quantified by extracting it with a solubilization solution and measuring the absorbance. A decrease in Neutral Red uptake is indicative of cytotoxicity.

dot graph NR_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Nodes A [label="Seed and treat cells as in MTT assay (Steps 1 & 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="After treatment, remove medium and add Neutral Red-containing medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate for 2-3 hours to allow dye uptake into lysosomes", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Remove Neutral Red medium and wash cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Add destain/solubilization solution (e.g., acidified ethanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate on a shaker for 10 minutes to extract the dye", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Measure absorbance at 540 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } end_dot Figure 3. Workflow for the Neutral Red uptake cytotoxicity assay.

Protocol: Neutral Red Uptake Assay

Materials:

  • Neutral Red solution (e.g., 0.33% in DPBS)

  • Neutral Red Assay Fixative (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde)

  • Neutral Red Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)

  • 96-well flat-bottom sterile microplates

  • Test compound and cell line as in previous assays

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining:

    • At the end of the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red (final concentration ~33 µg/mL) to each well.[16]

    • Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator.[17]

  • Washing and Fixation:

    • Carefully remove the Neutral Red-containing medium.

    • Gently wash the cells with 150 µL of PBS or a fixative solution to remove excess dye.[7][17]

  • Dye Solubilization:

    • Remove the wash solution.

    • Add 150 µL of the Neutral Red solubilization solution to each well.[7]

    • Place the plate on an orbital shaker for 10-20 minutes to ensure complete extraction of the dye from the lysosomes.[6][17]

  • Data Acquisition:

    • Measure the absorbance at 540 nm. A background measurement at 690 nm can be subtracted.[17]

Caspase-3/7 Assay: Detecting Apoptosis

Principle and Rationale

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[9] This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] When this substrate is cleaved by active caspase-3/7 in apoptotic cells, it releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[8][18]

dot graph Caspase_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Nodes A [label="Seed and treat cells in an opaque-walled 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Equilibrate plate to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Caspase-Glo® 3/7 Reagent (equal volume to culture medium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Mix by gentle shaking on an orbital shaker for 30 seconds", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Incubate at room temperature for 1-2 hours, protected from light", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Measure luminescence using a plate-reading luminometer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } end_dot Figure 4. Workflow for the Caspase-3/7 apoptosis assay.

Protocol: Caspase-3/7 Assay

Materials:

  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Opaque-walled 96-well microplates (white plates are recommended for luminescence)[9]

  • Test compound and cell line as in previous assays

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow step 1 of the MTT assay protocol, but use opaque-walled plates suitable for luminescence.

    • Treat cells with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Addition:

    • At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the caspase assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[18]

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

For each assay, the data should be processed to determine the effect of the compound on cell viability.

  • Background Subtraction: Subtract the average absorbance/luminescence of the background control wells (medium only) from all other readings.

  • Normalization: Express the results as a percentage of the vehicle-only control.

    • % Viability (MTT, Neutral Red): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(LDH_sample - LDH_spontaneous) / (LDH_maximum - LDH_spontaneous)] * 100

    • Relative Luminescence Units (RLU) (Caspase-3/7): The raw luminescence values can be plotted directly after background subtraction.

  • Dose-Response Curves and IC₅₀ Calculation: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration of the compound that causes a 50% reduction in the measured parameter).

Example Data Summary Table
Assay TypeEndpoint MeasuredIC₅₀ (µM) after 48h ExposureInterpretation
MTT Mitochondrial Activity55.2Moderate reduction in metabolic activity.
LDH Release Membrane Integrity> 200No significant membrane damage observed.
Neutral Red Lysosomal Integrity78.9Some impact on lysosomal function.
Caspase-3/7 Apoptosis Induction45.8Significant induction of apoptosis.

Conclusion

The evaluation of cytotoxicity is a non-negotiable step in the preclinical assessment of novel compounds like this compound. By employing a strategic panel of cell-based assays that probe different aspects of cell health—metabolic activity, membrane integrity, lysosomal function, and apoptotic pathways—researchers can build a comprehensive and reliable safety profile. This multi-parametric approach not only identifies cytotoxic liabilities but also provides crucial insights into the potential mechanisms of toxicity, guiding further drug development efforts.

References

Application Notes & Protocols: Evaluating the Efficacy of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid belongs to the quinolone class of compounds, a cornerstone of antibacterial therapy. The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a well-established pharmacophore known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1] This mechanism of action leads to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] The development of novel quinolone derivatives, such as the subject of this guide, is a critical strategy in the ongoing battle against antibiotic resistance.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical animal studies to evaluate the in vivo efficacy of this compound. The protocols outlined herein are based on established and validated models for assessing antibacterial agents and are designed to generate reliable and reproducible data to support further clinical development.[3][4][5]

Guiding Principles for Preclinical Efficacy Evaluation

The successful preclinical evaluation of a novel antibacterial agent hinges on a well-conceived strategy that bridges in vitro activity with in vivo efficacy. Key considerations include the selection of clinically relevant bacterial strains, the use of humanized dosing strategies, and the choice of appropriate and scientifically sound endpoints.[6][7] While regulatory landscapes are evolving to reduce reliance on animal testing where possible, well-designed animal models remain a critical tool for understanding the complex interplay between a new drug, a pathogen, and the host's immune system.[8][9]

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel quinolone antibiotic.

preclinical_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & PK/PD cluster_toxicology Safety & Toxicology MIC_Testing MIC/MBC Determination (Broad Panel of Pathogens) PK_Studies Pharmacokinetic Studies (Mouse, Rat) MIC_Testing->PK_Studies Inform Dose Selection Time_Kill Time-Kill Kinetics MOA_Studies Mechanism of Action Studies (e.g., Gyrase/Topo IV Inhibition) Dose_Ranging Dose-Ranging Efficacy Studies (e.g., Thigh Infection Model) PK_Studies->Dose_Ranging Establish Exposure Definitive_Models Definitive Efficacy Models (Pneumonia, UTI, Sepsis) Dose_Ranging->Definitive_Models Select Efficacious Doses PK_PD_Modeling PK/PD Modeling & Simulation (AUC/MIC, Cmax/MIC) Definitive_Models->PK_PD_Modeling Correlate Exposure & Efficacy Acute_Tox Acute Toxicity Studies Definitive_Models->Acute_Tox Clinical_Trial_Design Clinical_Trial_Design PK_PD_Modeling->Clinical_Trial_Design Predict Human Dose Repeat_Dose_Tox Repeat-Dose Toxicology Acute_Tox->Repeat_Dose_Tox

Caption: Preclinical evaluation workflow for a novel antibacterial agent.

Recommended Animal Models for Efficacy Studies

The choice of animal model is critical and should be guided by the intended clinical indication for the novel quinolone. Mice are the most commonly used species for initial efficacy testing due to their well-characterized genetics, availability of reagents, and cost-effectiveness.[10]

Murine Thigh Infection Model

This localized infection model is invaluable for determining the dose-response relationship of an antibacterial agent and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Principle: A localized infection is established in the thigh muscle of neutropenic mice, allowing for the direct assessment of the drug's bactericidal activity with minimal influence from the host's adaptive immune system.

Protocol:

  • Animal Selection: Use female ICR or BALB/c mice (6-8 weeks old).

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection). This renders the model more reliant on the antimicrobial agent's efficacy.

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa). Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10^7 CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment: Initiate treatment with this compound at various dose levels (e.g., 1, 5, 10, 25, 50 mg/kg) via a clinically relevant route (e.g., oral gavage, subcutaneous injection) at 2 hours post-infection. Include a vehicle control group and a positive control group (e.g., ciprofloxacin).

  • Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform quantitative bacterial culture (CFU counts) to determine the reduction in bacterial load compared to the control group.

Murine Pneumonia Model

This model is essential for evaluating efficacy against respiratory pathogens.

Principle: An acute lung infection is established, mimicking key aspects of bacterial pneumonia. Efficacy is assessed by measuring the reduction in bacterial burden in the lungs.

Protocol:

  • Animal Selection: Use female BALB/c mice (6-8 weeks old).

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae).

  • Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension (e.g., 10^6 CFU/mouse) intranasally.

  • Treatment: Begin treatment with the test compound at various doses at 2-4 hours post-infection. Administer the compound via a systemic route (e.g., oral, subcutaneous).

  • Endpoint: At 24 or 48 hours post-infection, euthanize the mice, aseptically harvest the lungs, homogenize, and perform quantitative bacteriology to determine the CFU/lung.

Murine Urinary Tract Infection (UTI) Model

This model is critical for assessing efficacy against uropathogens.

Principle: A bladder infection is established via transurethral inoculation, mimicking an ascending UTI. Efficacy is determined by the reduction of bacterial counts in the bladder and kidneys.

Protocol:

  • Animal Selection: Use female C3H/HeN mice (7-9 weeks old).

  • Inoculum Preparation: Prepare a stationary phase culture of a uropathogenic E. coli (UPEC) strain.

  • Infection: Anesthetize the mice and instill 50 µL of the bacterial suspension (e.g., 10^8 CFU/mouse) into the bladder via a transurethral catheter.

  • Treatment: Initiate treatment with the test compound at various doses at 24 hours post-infection and continue for a specified duration (e.g., 3 days).

  • Endpoint: At the end of the treatment period, euthanize the mice, aseptically collect the bladder and kidneys, homogenize, and perform quantitative bacteriology.

Experimental Design and Data Presentation

A well-structured experimental design is crucial for obtaining meaningful results. The following table provides a template for organizing experimental groups.

Group Treatment Dose (mg/kg) Route of Administration Number of Animals Primary Endpoint
1Vehicle Control-e.g., Oral Gavage10Bacterial Load (CFU/g tissue or organ)
2Test CompoundLow Dosee.g., Oral Gavage10Bacterial Load (CFU/g tissue or organ)
3Test CompoundMid Dosee.g., Oral Gavage10Bacterial Load (CFU/g tissue or organ)
4Test CompoundHigh Dosee.g., Oral Gavage10Bacterial Load (CFU/g tissue or organ)
5Positive Controle.g., Ciprofloxacine.g., Oral Gavage10Bacterial Load (CFU/g tissue or organ)

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

Understanding the relationship between drug exposure and antibacterial effect is paramount. It is highly recommended to conduct parallel pharmacokinetic studies in uninfected animals to determine key parameters such as Cmax, Tmax, and AUC. These data can then be integrated with the efficacy data to determine the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy. This information is critical for predicting the human dose and dosing regimen.[11]

pkpd_relationship cluster_pk Pharmacokinetics (Exposure) cluster_pd Pharmacodynamics (Effect) cluster_pkpd_index PK/PD Indices Cmax Cmax (Peak Concentration) Cmax_MIC Cmax / MIC Cmax->Cmax_MIC AUC AUC (Area Under the Curve) AUC_MIC AUC / MIC AUC->AUC_MIC T_half (Half-life) T_MIC %T > MIC T_half->T_MIC MIC MIC (Minimum Inhibitory Concentration) MIC->AUC_MIC MIC->Cmax_MIC MIC->T_MIC Bacterial_Kill Bacterial Killing Rate Efficacy Efficacy AUC_MIC->Efficacy Predicts Efficacy Cmax_MIC->Efficacy Predicts Efficacy T_MIC->Efficacy Predicts Efficacy

Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and Efficacy.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Conclusion

The preclinical evaluation of novel quinolone derivatives like this compound requires a systematic and rigorous approach. The animal models and protocols described in these application notes provide a solid foundation for generating the necessary efficacy data to support the advancement of promising new antibacterial candidates. By carefully selecting relevant models, employing robust experimental designs, and integrating PK/PD principles, researchers can confidently assess the in vivo potential of new chemical entities in the fight against bacterial infections.

References

Application Notes and Protocols for the Formulation of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a member of the quinolone carboxylic acid class of compounds. This structural motif is prevalent in a range of biologically active molecules, including antibacterials and kinase inhibitors.[1][2][3] For researchers in drug discovery and development, the effective formulation of this compound is a critical first step to ensure reliable and reproducible results in both in vitro and in vivo experimental settings.

A significant challenge presented by many quinolone carboxylic acids is their limited aqueous solubility, which can hinder their biological assessment.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. It outlines strategies to address its anticipated poor solubility and provides detailed protocols for preparing formulations suitable for a range of experimental applications. The principles and methodologies described herein are grounded in established pharmaceutical formulation science to ensure scientific integrity and experimental success.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of rational formulation development.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₃[6][7]
Molecular Weight 231.25 g/mol [6][7]
Melting Point 200-203°C[7]
Boiling Point 362.6°C[7]
Appearance Solid (form to be confirmed by user)
pKa Not explicitly found, but as a carboxylic acid, it is expected to be a weak acid. The solubility of similar quinolones is pH-dependent.[4][8][9]

Safety and Handling Precautions

For a closely related compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the following hazards are identified: skin and eye irritation.[10] Therefore, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[11]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.[10]

  • Spills: In the event of a spill, contain the material and clean the area in accordance with your institution's safety protocols. Avoid generating dust.

Protocol 1: Preliminary Solubility and Stability Assessment

Given the lack of specific solubility and stability data for this compound, a preliminary assessment is a critical first step. This protocol will establish a baseline for developing more complex formulations.

Objective

To determine the approximate solubility of this compound in common laboratory solvents and to assess its short-term stability in solution.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Ethanol (95% and absolute), ACS grade or higher

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials (glass, with screw caps)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

  • pH meter

Methodology

Part A: Solubility Determination

  • Preparation of Solvent Vials: Dispense a fixed volume (e.g., 1 mL) of each test solvent (DMSO, ethanol, water, PBS pH 7.4) into separate, pre-weighed vials.

  • Saturated Solution Preparation: Add a small, accurately weighed amount of the compound to each vial. Start with an amount that would yield a high concentration (e.g., 10 mg/mL).

  • Equilibration: Tightly cap the vials and vortex for 1-2 minutes. Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to allow for equilibration.

  • Observation and Centrifugation: After 24 hours, visually inspect the vials for undissolved solid. If solid remains, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Sample Preparation for Analysis: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable mobile phase for HPLC analysis to a concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. This concentration represents the solubility in that solvent.

Part B: Short-Term Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of the compound in DMSO at a known concentration (e.g., 10 mM).

  • Working Solution Preparation: Dilute the DMSO stock solution into the aqueous buffers of interest (e.g., PBS pH 7.4, cell culture media) to a final concentration relevant for your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).

  • Time-Point Analysis: Immediately after preparation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24 hours) at relevant storage conditions (e.g., room temperature, 37°C), take an aliquot of each working solution.

  • Analysis: Analyze the aliquots by HPLC to determine the concentration of the compound remaining. A decrease in concentration over time may indicate precipitation or degradation. Visual inspection for precipitation should also be performed at each time point.

Protocol 2: Formulation for In Vitro Applications (e.g., Cell-Based Assays)

For in vitro assays, the primary goal is to achieve a stable, soluble concentration of the compound in the aqueous assay medium without causing cellular toxicity from the formulation excipients.

Objective

To prepare a stock solution and working solutions of this compound suitable for cell-based assays.

Workflow for In Vitro Formulation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound B Dissolve in 100% DMSO A->B C Vortex to Homogenize B->C D Store at -20°C C->D E Thaw DMSO Stock D->E For Immediate Use F Serially Dilute in Assay Medium E->F G Vortex Briefly F->G H Final DMSO Concentration <0.5% G->H I I H->I Add to Cells

Caption: Workflow for preparing solutions for in vitro use.

Step-by-Step Protocol
  • Primary Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh out 2.31 mg of this compound (MW = 231.25 g/mol ).

    • Add this to a sterile microcentrifuge tube or vial.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.

    • Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution directly into the final assay medium (e.g., cell culture medium).

    • Crucial Consideration: Ensure the final concentration of DMSO in the assay medium is non-toxic to the cells being used, typically below 0.5% (v/v). For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of assay medium (final DMSO concentration will be 0.1%).

    • Vortex the working solutions gently before adding them to the cells.

    • Always prepare a vehicle control using the same final concentration of DMSO in the assay medium.

Protocol 3: Formulation for In Vivo Applications (e.g., Rodent Studies)

In vivo formulations require careful consideration of the route of administration, dose volume, and tolerability in the animal model.[12] Given the anticipated poor aqueous solubility, a suspension or a solubilizing vehicle will likely be necessary.

Objective

To prepare a formulation of this compound suitable for oral (p.o.) administration in rodents.

Formulation Strategies for In Vivo Use

The choice of formulation will depend on the required dose and the physicochemical properties determined in Protocol 1.

Formulation StrategyComponentsRationale
Aqueous Suspension Compound, Wetting Agent (e.g., 0.5% Tween® 80), Vehicle (e.g., 0.5% methylcellulose in water)For compounds that are not readily soluble. The wetting agent improves dispersibility, and the vehicle provides viscosity to maintain a uniform suspension.[13]
pH-Adjusted Solution Compound, Acid or Base for pH adjustment, Aqueous vehicleIf the compound's solubility is significantly increased at a physiologically tolerable pH. For a carboxylic acid, a basic pH would increase solubility.[4][5]
Co-Solvent System Compound, Water-miscible co-solvent (e.g., PEG 400, propylene glycol), WaterTo increase the solubility of the compound. The ratio of co-solvent to water must be optimized for solubility and tolerability.[14]
Cyclodextrin Complex Compound, Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[15][16]

Workflow for Preparing an Aqueous Suspension

G A Calculate Required Mass of Compound C Add Wetting Agent (e.g., Tween® 80) to Compound A->C B Prepare Vehicle (e.g., 0.5% MC in water) E Gradually Add Vehicle to Paste B->E D Form a Paste C->D D->E F Homogenize (e.g., with mortar and pestle or homogenizer) E->F G Store at 2-8°C, Protected from Light F->G

Caption: Workflow for preparing an aqueous suspension for in vivo use.

Step-by-Step Protocol for an Aqueous Suspension (Example: 10 mg/mL)
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (MC) in purified water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Calculate Compound Amount: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound.

  • Wetting the Compound: Weigh the 100 mg of the compound into a mortar. Add a small amount of a wetting agent, such as a 0.5% Tween® 80 solution (a few drops), and triturate with a pestle to form a uniform paste. This step is crucial to prevent clumping.

  • Adding the Vehicle: Gradually add the 0.5% MC vehicle to the paste while continuously triturating to ensure a smooth and uniform suspension.

  • Final Volume and Homogenization: Transfer the suspension to a graduated cylinder and add the vehicle to the final desired volume (10 mL). Transfer to a suitable container and stir continuously for at least 30 minutes.

  • Storage and Use: Store the suspension at 2-8°C, protected from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

Protocol 4: Analytical Validation of Formulations

It is essential to confirm the concentration and purity of the prepared formulations. A simple HPLC-UV method is generally sufficient for this purpose.[2][17]

Objective

To verify the concentration of this compound in the prepared formulations.

Methodology
  • Standard Preparation: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., mobile phase) at known concentrations.

  • Sample Preparation:

    • For Solutions: Dilute an aliquot of the formulation with the mobile phase to a concentration that falls within the range of the calibration standards.

    • For Suspensions: Take a known volume of the well-mixed suspension, dissolve it in a suitable organic solvent (e.g., DMSO or methanol), and then dilute with the mobile phase.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically effective for quinolone carboxylic acids.

    • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (to be determined by a UV scan).

  • Quantification: Generate a calibration curve from the standards. Use the peak area of the compound in the sample chromatogram to calculate its concentration from the calibration curve, accounting for all dilution factors.

References

techniques for derivatizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinolone Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a cornerstone of medicinal chemistry, most famously recognized as the foundational scaffold for the quinolone class of antibiotics.[1] Its rigid, bicyclic structure, combined with multiple points for chemical modification, provides a versatile template for modulating pharmacokinetic and pharmacodynamic properties. Beyond antibacterial agents, derivatives have shown promise as antimalarial, anti-inflammatory, and anticancer agents, demonstrating the scaffold's broad therapeutic potential.[2][3][4]

This guide provides a detailed overview of the primary synthetic strategies employed to derivatize this scaffold. We will explore the chemical logic behind modifications at key positions, offering field-proven protocols and mechanistic insights to empower researchers in their drug discovery efforts. The primary sites for derivatization, which will be discussed herein, are the N1-position of the pyridinone ring, the C3-carboxylic acid, and various positions on the fused aromatic ring, most notably via nucleophilic aromatic substitution.

G cluster_0 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Core cluster_1 Key Derivatization Sites mol N1 N1-Position (Alkylation/Arylation) N1:w->mol:n N-H C3 C3-Position (Amidation, Esterification) C3:e->mol:s -COOH C7 C7-Position (Nucleophilic Substitution) C7:n->mol:w Ring Aromatic Ring (C5, C6, C8) (Electrophilic/Nucleophilic Substitution) Ring:s->mol:w

Caption: Core structure and key sites for synthetic modification.

Part 1: Synthesis of the Core Scaffold via Gould-Jacobs Reaction

Before derivatization, the quinolone core must be synthesized. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and widely used method for this purpose.[5][6] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system.[7] Subsequent hydrolysis (saponification) of the ester at the C3-position yields the target carboxylic acid.[8] Modern adaptations often use microwave irradiation to improve yields and drastically reduce reaction times.[7][9]

G Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonate (Condensation) Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate CyclizedEster Ethyl 4-Oxoquinoline- 3-carboxylate Intermediate->CyclizedEster High Temp. (e.g., 250 °C) (Cyclization) FinalAcid 4-Oxoquinoline- 3-carboxylic Acid CyclizedEster->FinalAcid NaOH, H₂O (Hydrolysis) G start Quinolone-3- Carboxylic Acid activated Activated Intermediate (e.g., O-acylisourea) start->activated + EDC/DCC amide Quinolone-3-Carboxamide activated->amide + Amine amine Primary/Secondary Amine (R-NH₂) amine->amide

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions to improve yield and purity.

The synthesis of this quinolone core is typically achieved via the Gould-Jacobs reaction, a robust and well-established method.[1][2] This pathway involves three primary stages: the condensation of an aniline with a malonic ester derivative, a high-temperature thermal cyclization, and a final saponification step to yield the carboxylic acid.[2][3] While the sequence is straightforward in principle, each step presents unique challenges that can significantly impact the overall yield.

This document provides direct, experience-based answers to common problems encountered in the lab.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My initial condensation reaction between N-isopropylaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish and gives a low yield of the enamine intermediate. What's going wrong?

Answer: This initial step is critical for a high overall yield. Low conversion is often traced back to reactant purity, reaction conditions, or inefficient removal of the ethanol byproduct.

Potential Causes & Solutions:

  • Purity of N-isopropylaniline: This aniline derivative can oxidize and darken on storage.[4] Use of discolored or impure starting material can inhibit the reaction.

    • Solution: Purify the N-isopropylaniline by vacuum distillation before use. Ensure it is a clear, light-colored liquid.[4]

  • Reaction Temperature: The condensation is typically performed by heating the neat reactants. Insufficient heat will result in a slow reaction rate.

    • Solution: Maintain a reaction temperature of 90-110 °C. Monitor the reaction progress by TLC or ¹H NMR to ensure the disappearance of the starting materials.

  • Inefficient Ethanol Removal: The reaction is a condensation that produces ethanol as a byproduct.[2] According to Le Châtelier's principle, failure to remove ethanol will slow the reaction and prevent it from reaching completion.

    • Solution: Perform the reaction in an apparatus fitted with a short-path distillation head or a Dean-Stark trap to continuously remove the ethanol as it forms. This will drive the equilibrium toward the product.

Q2: The thermal cyclization of my diethyl N-isopropylanilino)methylenemalonate intermediate is failing, resulting in either recovery of starting material or significant tar formation.

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically 250-260 °C) to proceed efficiently.[1][5] Failure at this stage is almost always related to temperature control or the reaction medium.

Potential Causes & Solutions:

  • Insufficient Temperature: This is the most common reason for failure. The 6-electron electrocyclization has a high activation energy.[5]

    • Solution: Ensure your heating apparatus can reliably reach and maintain 250-260 °C. Using a high-boiling, inert solvent is essential for consistent heat transfer.[1][5]

  • Choice of Solvent: Heating the intermediate without a solvent often leads to decomposition and charring.[1] The solvent's role is to provide a stable, high-temperature medium.

    • Solution: Use a high-boiling inert solvent like diphenyl ether or Dowtherm A.[1][3] These solvents have boiling points well within the required range and facilitate even heating. Yields can increase to as high as 95% with the correct solvent choice.[1]

  • Reaction Time and Temperature Optimization: Both excessive temperature and prolonged heating can degrade the product.

    • Solution: Careful optimization is key. For many quinolone syntheses, heating at 250-260 °C for 15-30 minutes is sufficient.[5] Microwave-assisted synthesis can also be a powerful tool for rapidly optimizing these parameters, sometimes achieving high yields in minutes.[5][6]

Table 1: Effect of Cyclization Conditions on Yield

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 None 250 30 <10% Significant decomposition observed.
2 Mineral Oil 250 20 ~75% Improved yield, but purification can be difficult.
3 Diphenyl Ether 255 20 >90% Excellent heat transfer and high yield.[1]

| 4 | Microwave | N/A | 5 | ~47% | Rapid method, requires specialized equipment.[5] |

Q3: My final saponification step is incomplete. I see a mixture of the desired carboxylic acid and the ethyl ester precursor in my final product.

Answer: Incomplete hydrolysis of the ethyl ester is a common purity issue. The problem usually lies with the reaction conditions (base concentration, solvent, temperature) or insufficient reaction time.

Potential Causes & Solutions:

  • Choice of Base and Solvent: While sodium hydroxide is commonly used, sterically hindered esters or certain solvent systems can make saponification difficult. Using an alcohol like methanol or ethanol as a co-solvent can lead to transesterification instead of hydrolysis.[7]

    • Solution: A robust set of conditions is to use aqueous sodium hydroxide (2-4N) with a co-solvent like THF to improve solubility.[8] Refluxing for 2-4 hours is typically sufficient.[8] If NaOH fails, lithium hydroxide (LiOH) in a THF/water mixture is often more effective for stubborn esters.[7]

  • Insufficient Reaction Time/Temperature: Saponification is often faster with heating. Room temperature reactions may require extended periods (6-24 hours).

    • Solution: Heat the reaction mixture to reflux to ensure the reaction goes to completion in a reasonable timeframe.[8] Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up Procedure: The carboxylic acid product must be precipitated correctly from the reaction mixture.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify with an acid like 2N HCl until the pH is around 4.[8] The desired carboxylic acid product should precipitate as a solid, which can then be collected by filtration.

Experimental Workflow & Visualization

A successful synthesis relies on a logical and well-executed workflow. The following protocol and diagram outline the key steps and decision points.

Detailed Protocol: Thermal Cyclization
  • Setup: In a flask equipped with a reflux condenser and a high-temperature thermometer, add the intermediate, diethyl N-isopropylanilino)methylenemalonate (1.0 eq).

  • Solvent Addition: Add diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heating: Place the flask in a suitable heating mantle (e.g., a sand bath) and heat the mixture rapidly to 250-255 °C.

  • Reaction: Maintain this temperature and stir for 20-30 minutes. The solution will typically darken.

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to below 100 °C.

  • Precipitation: While the solution is still warm, slowly add a non-polar solvent like cyclohexane or hexane to precipitate the crude ethyl ester product.[5]

  • Isolation: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with additional cyclohexane or hexane to remove all traces of the high-boiling solvent.

  • Drying: Dry the isolated ethyl 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate under vacuum.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical flow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow cluster_start Start: Low Overall Yield cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification Start Low Overall Yield Detected Condensation Analyze Condensation Step Start->Condensation CheckPurity Is N-isopropylaniline pure? Condensation->CheckPurity Incomplete Reaction CheckTemp Is Temp 90-110°C? CheckPurity->CheckTemp Yes Purify Action: Distill Aniline CheckPurity->Purify No CheckEtOH Is EtOH being removed? CheckTemp->CheckEtOH Yes AdjustTemp Action: Increase Heat CheckTemp->AdjustTemp No RemoveEtOH Action: Use Distillation Head CheckEtOH->RemoveEtOH No Cyclization Analyze Cyclization Step CheckEtOH->Cyclization Yes, Step OK Purify->Condensation AdjustTemp->Condensation RemoveEtOH->Condensation CheckCyclTemp Is Temp >250°C? Cyclization->CheckCyclTemp Low Yield / Tar CheckSolvent Using high-boiling solvent? CheckCyclTemp->CheckSolvent Yes AdjustCyclTemp Action: Ensure Stable High Heat CheckCyclTemp->AdjustCyclTemp No UseSolvent Action: Use Diphenyl Ether CheckSolvent->UseSolvent No Sapon Analyze Saponification CheckSolvent->Sapon Yes, Step OK UseSolvent->Cyclization AdjustCyclTemp->Cyclization CheckBase Is hydrolysis complete by TLC? Sapon->CheckBase Ester Impurity Present CheckWorkup Is pH correct for precipitation? CheckBase->CheckWorkup Yes ChangeBase Action: Use LiOH / Increase Time/Temp CheckBase->ChangeBase No AdjustpH Action: Acidify to pH ~4 CheckWorkup->AdjustpH No End Yield Optimized CheckWorkup->End Yes, Step OK ChangeBase->Sapon AdjustpH->Sapon

Caption: A workflow for troubleshooting low yield in quinolone synthesis.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the thermal cyclization? The thermal cyclization step of the Gould-Jacobs reaction is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to form the aromatic quinolone ring system.[2][5]

  • Can I use a different aniline, for example, one with electron-withdrawing groups? Yes, but the electronic nature of the aniline substituent can affect the cyclization step. Electron-withdrawing groups on the aniline ring can make the cyclization more difficult, potentially requiring higher temperatures or longer reaction times to achieve a good yield.[9]

  • How should I purify the final carboxylic acid product? After precipitation from the reaction mixture by adjusting the pH, the crude product can often be purified by recrystallization. A common solvent system for recrystallization is aqueous ethanol or acetic acid.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS 53977-47-2). This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues during in vitro and in vivo assays. Due to its quinolone carboxylic acid structure, this compound exhibits zwitterionic properties, making its solubility highly dependent on pH and the solvent system employed.[1][2][3] This guide provides a systematic approach to troubleshooting and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What happened?

A1: This is a common phenomenon for poorly soluble compounds prepared in a high-concentration organic solvent stock (like 100% DMSO). The abrupt change in solvent polarity when diluting into an aqueous medium drastically reduces the compound's solubility, causing it to "crash out" of the solution. Quinolone carboxylic acids are particularly susceptible to this due to their rigid, planar structure and zwitterionic nature.[1][2] At neutral pH, the molecule may have minimal charge, leading to very low aqueous solubility.

Q2: What is the best starting solvent for this compound?

A2: For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stocks (e.g., 10-50 mM).[4][5][6] Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5] Always use anhydrous grade solvents to prevent hydrolysis of your compound over time.

Q3: Can I just sonicate the aqueous solution to redissolve the precipitate?

A3: While sonication can help break up solid particles and create a fine suspension, it will not increase the intrinsic thermodynamic solubility of the compound in that specific buffer. The compound will likely precipitate again over time, especially during incubation, leading to inaccurate and non-reproducible assay results. A better strategy is to modify the formulation to achieve true solubility.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[7] Some robust cell lines may tolerate up to 1%, but this must be validated for your specific assay by running a solvent-only toxicity control.[4][7]

In-Depth Troubleshooting Guides

If basic troubleshooting does not resolve your solubility issues, a more systematic approach is required. The following guides provide detailed protocols for enhancing the solubility of this compound.

Guide 1: Systematic pH Adjustment

The Principle: As a zwitterionic compound with a carboxylic acid and a quinolone core, the net charge of your molecule is highly pH-dependent. Solubility is typically lowest at the isoelectric point (pI) and increases significantly in acidic (pH < pI) or basic (pH > pI) conditions where the molecule becomes charged (cationic or anionic, respectively).[1][8] Salt formation is a highly effective method for increasing the solubility of acidic or basic drugs.[9][10][11][12]

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare buffers ranging from pH 3 to pH 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Add excess compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Plot and Analyze: Plot solubility (e.g., in µg/mL) versus pH. This will reveal the optimal pH range for your assays. For acidic drugs, raising the pH will ionize the carboxylic acid group, significantly increasing solubility.[13]

Troubleshooting Workflow: pH Adjustment

Caption: Decision workflow for pH-based solubility enhancement.

Guide 2: Utilizing Co-Solvent Systems

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[5][14] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5]

Data Presentation: Co-Solvent Effects

Co-Solvent System (in PBS pH 7.4)Max Tolerated % (v/v) in Cell AssaysTypical Solubility Increase (Fold)
DMSO< 0.5%>100 (in stock)
Ethanol< 1.0%5 - 20
PEG 400< 2.0%10 - 50
Propylene Glycol< 2.0%10 - 40

Note: These values are illustrative. The actual solubility increase and cellular tolerance must be determined empirically.

Experimental Protocol: Co-Solvent Screening

  • Prepare Co-Solvent Mixtures: Prepare your primary assay buffer containing various percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400 in PBS).

  • Solvent Toxicity Control: Before testing your compound, run a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent mixture for your specific cell line or assay system.

  • Serial Dilution: Prepare a high-concentration stock of your compound in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution of your compound in the chosen co-solvent (e.g., dilute the DMSO stock 1:10 in 100% PEG 400). This step is critical as it prevents the compound from directly contacting the aqueous buffer.

  • Final Dilution: Serially dilute this intermediate stock into the corresponding buffer/co-solvent mixture to achieve your final desired concentrations. This gradual reduction in solvent strength minimizes precipitation.

Workflow: Co-Solvent System Development

Caption: Step-by-step workflow for using co-solvents.

Guide 3: Employing Cyclodextrins

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble drug molecules, like your quinolone, forming a water-soluble inclusion complex that increases the apparent solubility of the compound.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[16]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare CD Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your assay buffer at a concentration significantly higher than needed (e.g., 20-40% w/v).

  • Add Compound: Add the solid this compound directly to the CD solution.

  • Facilitate Complexation: Mix the solution overnight at room temperature or slightly elevated temperature (e.g., 40°C) with constant stirring. Sonication can also be used to accelerate the process.

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter to remove any remaining undissolved particulates and ensure sterility for cell-based assays.

  • Determine Concentration: Accurately determine the final concentration of your compound in the CD solution using an analytical method like HPLC-UV. This will serve as your new, highly soluble stock solution.

  • Assay Dilution: This aqueous stock can now be directly diluted into your standard assay buffer. Always include a vehicle control with the same final concentration of cyclodextrin in your experiment.

References

optimizing reaction conditions for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for the successful modification of this versatile quinolone scaffold.

Introduction: The Chemical Versatility of a Privileged Scaffold

This compound is a key heterocyclic motif. The carboxylic acid at the C-3 position is a prime handle for derivatization, allowing for the synthesis of a diverse library of esters and amides. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity. This guide will focus on the two most common derivatization pathways: esterification and amide coupling.

Part 1: Esterification of the Carboxylic Acid

Esterification is a fundamental transformation for masking the polarity of the carboxylic acid, which can enhance cell permeability and modify the release profile of a potential therapeutic agent.

Frequently Asked Questions (FAQs): Esterification

Q1: My Fischer esterification is proceeding very slowly or not at all. What are the likely causes?

A1: Fischer esterification is a reversible reaction catalyzed by a strong acid.[1] Slow or incomplete reactions are typically due to:

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Presence of Water: Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the starting materials.[1] Use anhydrous alcohol and consider methods to remove water as it forms.

  • Steric Hindrance: While the N-isopropyl group is not directly adjacent to the carboxylic acid, it contributes to the overall bulk of the molecule. Highly hindered alcohols will react more slowly.

Q2: I am observing significant decomposition of my starting material under Fischer esterification conditions. How can I mitigate this?

A2: The high temperatures and strong acidic conditions required for Fischer esterification can sometimes lead to side reactions or decomposition, particularly with sensitive substrates.[1] Consider the following:

  • Milder Acid Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid, which is often less aggressive.

  • Alternative Esterification Methods: For sensitive substrates, consider milder, non-equilibrium methods such as using an activating agent like phosphoryl chloride (POCl₃) at room temperature.[2]

Q3: How do I effectively remove water from my Fischer esterification reaction?

A3: To drive the equilibrium towards the ester product, water must be removed. Common laboratory techniques include:

  • Using Excess Alcohol: Employing the alcohol reactant as the solvent will shift the equilibrium towards the products.[1]

  • Azeotropic Removal: For reactions in a non-alcoholic solvent like toluene, a Dean-Stark apparatus is highly effective at trapping the water-toluene azeotrope.[1]

Experimental Protocol: Fischer Esterification

This protocol provides a general procedure for the synthesis of a methyl ester derivative. It should be optimized for other alcohols.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 1.0 equivalent of this compound in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting the Esterification Workflow

G cluster_start Start: Esterification Reaction cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_water Check for Water Contamination (Wet Alcohol, Glassware) start->check_water check_catalyst Insufficient Acid Catalyst? start->check_catalyst check_temp Reaction Temperature Too Low? start->check_temp check_decomp Decomposition Observed on TLC? start->check_decomp use_anhydrous Use Anhydrous Alcohol & Dry Glassware check_water->use_anhydrous Yes add_catalyst Increase Catalyst Loading (e.g., to 0.3 eq.) check_catalyst->add_catalyst Yes increase_temp Increase to Reflux Temperature check_temp->increase_temp Yes milder_cond Switch to Milder Conditions (e.g., POCl3, Room Temp) check_decomp->milder_cond Yes dean_stark Use Dean-Stark to Remove Water use_anhydrous->dean_stark If problem persists

Caption: Troubleshooting Decision Tree for Esterification.

Part 2: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the quinolone core to a vast array of amine-containing building blocks, including amino acids and complex amines.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling reaction is giving a low yield. What are the key parameters to optimize?

A1: Low yields in amide coupling are common and can often be rectified by systematic optimization. Key factors include:

  • Coupling Reagent: The choice of coupling reagent is critical. For standard couplings, carbodiimides like EDC are common. For more challenging or sterically hindered amines, uronium-based reagents like HATU are often more effective.[3][4]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed and to deprotonate the amine salt.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are standard. Ensure the solvent is truly anhydrous.

  • Temperature: Most couplings are run at 0°C to room temperature. Running the reaction at a lower temperature can sometimes minimize side reactions.

Q2: I am using a carbodiimide coupling reagent (DCC or EDC) and see a significant amount of an insoluble white precipitate and a byproduct on my TLC. What is happening?

A2: With carbodiimide reagents, two common issues arise:

  • Urea Byproduct: The white precipitate is the corresponding urea byproduct (dicyclohexylurea for DCC, for example). This is expected.

  • N-Acylurea Formation: The other byproduct is likely an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. This side reaction is suppressed by the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Q3: How can I prevent racemization when coupling to a chiral amine, such as an amino acid?

A3: Racemization of the chiral center adjacent to the activated carboxyl group is a significant risk. To minimize this:

  • Use Additives: Additives like HOBt or HOAt are effective racemization suppressants.

  • Choose the Right Coupling Reagent: Uronium-based reagents like HATU are known to be very effective at preserving stereochemical integrity.[3][4]

  • Control the Temperature: Running the reaction at lower temperatures (e.g., 0°C) can reduce the rate of racemization.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DMF.

  • Add 1.1 equivalents of HATU and 2.0-3.0 equivalents of DIPEA to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 1.1 equivalents of the desired amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Data for Amide Coupling Reagents
Coupling ReagentAdditiveTypical SolventTemperature (°C)Key AdvantagesCommon Issues
EDC HOBtDCM or DMF0 to RTCost-effective, water-soluble urea byproductCan lead to N-acylurea formation without additive
DCC HOBtDCM0 to RTInexpensive, efficientInsoluble DCU byproduct can complicate purification
HATU None Req.DMF0 to RTHigh efficiency, low racemization, good for hindered substrates[3][4]More expensive
T3P® Pyridine/TEAEtOAc, DCM0 to RTHigh yields, easy workup of byproductsCan be sensitive to moisture

Amide Coupling Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 1. Dissolve Quinolone Acid in Anhydrous DMF add_reagents 2. Add Coupling Reagent (e.g., HATU) & Base (DIPEA) prep_acid->add_reagents preactivate 3. Pre-activate (Stir 15 min) add_reagents->preactivate add_amine 4. Add Amine preactivate->add_amine react 5. Stir at Room Temperature (Monitor by TLC) add_amine->react dilute 6. Dilute with EtOAc react->dilute wash 7. Aqueous Washes (Acid, Base, Brine) dilute->wash dry 8. Dry & Concentrate wash->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify

Caption: General Workflow for HATU-Mediated Amide Coupling.

References

Technical Support Center: Purification of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS 53977-47-2). This molecule, a key intermediate in pharmaceutical synthesis, demands high purity, which can be challenging to achieve due to its specific physicochemical properties and the potential for process-related impurities.[1] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower researchers in achieving their desired purity specifications.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful purification strategy begins with a fundamental understanding of the target molecule's properties. The structure, featuring both a carboxylic acid and a quinolone core, dictates its solubility and behavior in various systems.

PropertyValueSignificance for PurificationSource
Molecular Formula C₁₃H₁₃NO₃-[2][3]
Molecular Weight 231.25 g/mol Influences chromatographic behavior and diffusion rates.[2][3]
Melting Point 200-203°CA key indicator of purity; a broad or depressed melting point suggests impurities.[2]
Boiling Point 362.6°CIndicates low volatility under standard lab conditions.[2]
Solubility Slightly soluble in water; soluble in DMSO and methanol.Critical for selecting appropriate recrystallization solvents or chromatographic mobile phases.[4]

Section 2: FAQs - Identifying and Understanding Common Impurities

Effectively removing impurities requires anticipating what they are and where they come from.

Q: What are the most probable sources of impurities in my crude this compound?

A: Impurities typically originate from three main sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Synthesis Side-Products: The cyclization reaction to form the quinolone ring system can generate isomeric by-products or products of incomplete reaction steps.

  • Degradation Products: The molecule may degrade under certain stress conditions (pH, heat, oxidation). Forced degradation studies, which intentionally expose the drug substance to harsh conditions like acid, base, and oxidation, are an industry-standard method to identify potential degradants that might arise during synthesis or storage.[5][6][7]

Q: My crude product has a noticeable color (e.g., yellow or brown), but the pure compound should be off-white. What does this indicate?

A: Color in the crude product often points to the presence of high-molecular-weight, conjugated impurities or degradation products. These are frequently formed during heating steps in the synthesis. While often present in small amounts by weight, they can be highly visible. Hot filtration during recrystallization can sometimes remove these, but column chromatography is often more effective.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is the most common and cost-effective method for purifying quinolone carboxylic acids.[8][9][10] Success hinges on selecting the right solvent and executing the technique flawlessly.

Q: I'm struggling to find a single good solvent for recrystallization. What should I do?

A: This is a common challenge. The ideal solvent should dissolve the compound well when hot but poorly when cold. If a single solvent isn't working, a two-solvent (binary) system is the logical next step. For a carboxylic acid like this, a polar protic solvent is a good starting point.[11]

  • Recommended Binary System: Ethanol/Water.

  • Causality: The compound is likely soluble in hot ethanol. By slowly adding hot water (the anti-solvent) to the hot ethanol solution until turbidity (cloudiness) appears, and then re-clarifying with a drop of hot ethanol, you create a saturated solution that is ideal for forming high-purity crystals upon slow cooling.

Q: My product "oiled out" during cooling instead of forming crystals. What went wrong?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. The compound separates as a liquid instead of a solid crystalline lattice.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add more of the primary solvent (e.g., ethanol) to reduce the saturation level.

    • Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for ordered crystal lattice formation.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to initiate crystallization.

Q: The purity of my material is not significantly improving after one round of recrystallization. Why?

A: This suggests that the impurities have a very similar solubility profile to your target compound in the chosen solvent system.

  • Expert Recommendation: Before proceeding to more complex methods, try a different solvent or solvent system. For example, if you used an alcohol/water system, consider a system like Dimethylformamide (DMF)/water or Acetonitrile. Different solvent polarities can often alter the relative solubilities of the product and impurities enough to achieve separation. If this fails, column chromatography is the recommended next step.

Q: My recovery yield is unacceptably low. How can I improve it?

A: Low yield is often a result of using too much solvent or cooling the solution too quickly or not to a low enough temperature.

  • Protocol Validation:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

    • Slow Cooling: A slow cooling process (e.g., allowing the flask to cool to room temperature on the benchtop before moving to an ice bath) promotes the formation of larger, purer crystals and maximizes recovery.

    • Sufficient Cooling Time: Ensure the flask has spent adequate time at a low temperature (e.g., 0-4°C) to maximize precipitation before filtration.

Section 4: Advanced Purification - Chromatographic Methods

When recrystallization is insufficient, column chromatography provides a higher-resolution purification method.[12]

Q: When is it necessary to use column chromatography for this compound?

A: Chromatography is indicated when:

  • Recrystallization fails to remove closely related impurities (e.g., isomers).

  • Multiple impurities are present with different polarities.

  • A very high purity level (>99.5%) is required, and recrystallization has reached its limit.

Q: What is a good starting point for developing a silica gel chromatography method for this molecule?

A: The carboxylic acid functional group is the primary consideration. It can cause significant peak tailing on standard silica gel due to strong, non-specific binding.

  • Recommended Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice for compounds of this polarity.

  • Critical Additive: To suppress the ionization of the carboxylic acid and achieve sharp, symmetrical peaks, add a small amount of an acid to the mobile phase. Acetic acid (0.5-1% by volume) is a common and effective choice.

  • Starting Gradient (Example): Begin with 100% DCM and gradually increase the percentage of 99:1 MeOH:Acetic Acid. Monitor the separation by Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.

Section 5: Workflows and Protocols

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for selecting an appropriate purification strategy.

start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node advanced_node advanced_node A Crude Product Synthesis B Assess Purity (TLC / HPLC / ¹H NMR) A->B C Purity > 95%? B->C D Single Major Impurity? C->D Yes L Multiple Impurities or Isomers Present C->L No E Recrystallization D->E Yes I Column Chromatography D->I No F Check Purity E->F G Purity Goal Met? F->G H Final Product G->H Yes G->I No J Combine Pure Fractions & Evaporate I->J K Consider Final Polish Recrystallization J->K K->H L->I

Caption: Decision tree for purification strategy selection.

Optimized Recrystallization Workflow

This workflow details the iterative process of optimizing a recrystallization protocol.

start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node A Select Solvent System (e.g., EtOH/H₂O) B Dissolve Crude in MINIMUM Hot Solvent A->B C Cool Slowly to Room Temp, then Ice Bath B->C D Crystals Formed? C->D E Induce Crystallization (Scratch / Seed Crystal) D->E No F Filter, Wash with COLD Solvent, Dry D->F Yes E->F G Assess Purity & Yield F->G H Goal Met? G->H I Purified Product H->I Yes J Yield Low? H->J No K Purity Low? J->K No L Use Less Solvent / Slower Cooling J->L Yes M Change Solvent System K->M Yes L->B M->A

Caption: Iterative workflow for optimizing recrystallization.

Protocol 1: Step-by-Step Recrystallization using Ethanol/Water

This protocol provides a self-validating system for purifying this compound.

  • Solvent Preparation: Prepare two flasks, one containing ethanol and the other containing deionized water. Place both on a hot plate and bring them to a gentle boil.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol dropwise until the solid just dissolves completely. Causality: Using the minimum volume is critical for maximizing recovery.

  • Create Saturation: To the hot, clear solution, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Re-clarify: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. You now have a perfectly saturated solution ready for crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality: Slow cooling allows for the formation of a more ordered, pure crystal lattice, excluding impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of a cold 1:1 ethanol/water mixture.

  • Washing: Quickly pour the cold crystal slurry into the funnel. Wash the collected crystals with a small amount of the cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces. Causality: Using a cold solvent prevents the product from re-dissolving.

  • Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).

References

Technical Support Center: Addressing Batch-to-Batch Variability of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve batch-to-batch variability in the synthesis and purification of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS 53977-47-2), a key intermediate in pharmaceutical synthesis.[1][2][3] This document provides a framework for systematic investigation, moving from frequently asked questions to in-depth troubleshooting workflows and validated analytical protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the production of this compound.

Q1: What are the most frequent causes of batch-to-batch variability in the synthesis of this quinolone derivative?

Batch-to-batch inconsistency typically originates from three primary areas:

  • Raw Material Quality: The purity and specifications of starting materials are paramount. Impurities in aniline or β-ketoester precursors can lead to the formation of side products that are difficult to remove.[4]

  • Process Parameter Control: The synthesis of quinolones is often sensitive to reaction conditions.[4] Minor deviations in temperature, reaction time, agitation speed, or the rate of reagent addition can significantly impact yield and impurity profiles.[5][6]

  • Work-up and Isolation Procedures: Inconsistent work-up, such as variations in pH adjustment, extraction efficiency, or crystallization conditions (cooling rate, solvent polarity), can lead to differences in purity, crystal form, and residual solvent content.

Q2: How can I quickly assess the purity and consistency of a new batch?

A combination of analytical techniques is recommended for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is the most widely used method for quantifying purity and detecting impurities in quinolone carboxylic acids.[7][8][9] For a rapid initial check, Thin Layer Chromatography (TLC) can provide a qualitative comparison against a reference standard. Spectroscopic methods like FT-IR can quickly confirm the functional groups and compare the overall fingerprint of the new batch to a known standard.

Q3: My product exhibits an off-color (e.g., yellow to brown) instead of the expected white or off-white. What does this signify?

Discoloration is almost always an indicator of impurities. Potential causes include:

  • Oxidation: The quinolone ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.

  • Residual Starting Materials or Reagents: Incomplete reactions or inadequate purification can leave colored impurities in the final product.

  • Degradation Products: Harsh reaction conditions (e.g., excessive heat or extreme pH) can cause the target molecule to degrade, forming colored byproducts.

Q4: The yield of my synthesis is significantly lower than anticipated. What are the likely culprits?

Low yields can often be traced back to several factors:

  • Incomplete Reaction: This can be verified by analyzing crude reaction samples (e.g., via TLC or HPLC) to check for the presence of starting materials. Potential causes include insufficient reaction time, incorrect temperature, or poor mixing.[5]

  • Side Product Formation: Competing reaction pathways can consume starting materials, reducing the yield of the desired product. The Friedländer synthesis, a common route to quinolines, can sometimes yield unexpected heterocyclic systems depending on the substrates and conditions.[4][10]

  • Mechanical Losses: Significant product loss can occur during work-up and purification steps, such as transfers, filtration, and drying. Ensure filter media are not clogged and that product is not adhering excessively to glassware.[5]

Part 2: In-Depth Troubleshooting Guides

When facing persistent variability, a systematic approach is necessary. These guides provide a structured framework for identifying the root cause.

Guide 1: Diagnosing Inconsistent Yield and Purity in Synthesis

This guide helps pinpoint issues within the chemical reaction phase. The first step in any troubleshooting process is a thorough root cause analysis.[11][12]

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting synthesis-related variability.

G start Inconsistent Yield/Purity Detected raw_mat Step 1: Qualify Raw Materials (FT-IR, Purity Assay) start->raw_mat params Step 2: Verify Critical Process Parameters (Temp, Time, Agitation) raw_mat->params Materials OK remediate Step 5: Remediate & Validate raw_mat->remediate Material Fails Spec in_process Step 3: Analyze In-Process Samples (TLC, HPLC) params->in_process Parameters OK params->remediate Parameter Deviation side_products Step 4: Identify Side Products (LC-MS) in_process->side_products Deviation Detected in_process->remediate Incomplete Reaction side_products->remediate G start Product is Discolored (Not White/Off-White) check_purity Analyze Impurity Profile (HPLC, LC-MS) start->check_purity known_impurity Is the colored impurity known? check_purity->known_impurity unknown_impurity Unknown Impurity Detected known_impurity->unknown_impurity No source_synthesis Trace impurity to synthesis step. Review CPPs. known_impurity->source_synthesis Yes source_workup Impurity from work-up/drying? unknown_impurity->source_workup remediate_synthesis Optimize reaction conditions to minimize impurity. source_synthesis->remediate_synthesis source_workup->source_synthesis No remediate_workup Optimize drying (temp/time) or purification. source_workup->remediate_workup Yes (e.g., degradation)

References

Technical Support Center: Troubleshooting Analytical Interference with 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven troubleshooting strategies and frequently asked questions (FAQs) regarding potential analytical interference in assays involving 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid . As a member of the quinolone class of compounds, this molecule shares structural motifs that may lead to unexpected or erroneous results in various experimental platforms. This document provides in-depth, actionable guidance to help you identify, understand, and mitigate these potential issues, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering unexpected assay results while working with this compound and related compounds.

Q1: We are observing unexpectedly high/low signals in our immunoassay when testing samples containing this compound. What could be the cause?

A1: This is a common challenge when working with small molecules like quinolones. The issue often stems from analytical interference rather than a true biological effect. There are several potential mechanisms:

  • Cross-Reactivity: The compound may have structural similarities to the target analyte, causing it to be recognized by the assay's antibodies. This can lead to falsely elevated results in a competitive immunoassay or falsely low results in a sandwich immunoassay.

  • Matrix Effects: The compound could alter the sample matrix (e.g., pH, ionic strength), affecting the binding kinetics of the antibody-antigen interaction.

  • Non-Specific Binding: The compound might bind non-specifically to the assay plate or other reagents, leading to a high background signal.

  • Interference with Detection System: In enzyme-linked immunosorbent assays (ELISAs), the compound could potentially inhibit or enhance the activity of the reporter enzyme (e.g., Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP)).

Q2: Could this compound interfere with assays other than immunoassays?

A2: Yes, the potential for interference is not limited to immunoassays. Quinolone-class compounds have been reported to interfere with other assay types. For example, some quinolones have been shown to cause false-positive results in urinary protein assays that use the pyrogallol red-molybdate (PRM) method[1][2]. Additionally, in cell-based assays, observed effects could be due to off-target activity or direct interference with reporter systems (e.g., luciferase, fluorescent proteins). It is also known that some fluoroquinolones can chelate divalent cations like Mg²⁺ and Ca²⁺, which could impact enzymatic assays that require these ions as cofactors[3][4].

Q3: What is the first step I should take to determine if my results are due to interference?

A3: A serial dilution of your sample is a critical first step. If the interference is caused by a component in the sample matrix, diluting the sample should proportionally reduce the interference. When the measured analyte concentration is corrected for the dilution factor, the results from different dilutions should agree. Non-linear results upon dilution strongly suggest an interference effect[5].

Q4: Are there any general preventative measures I can take to minimize the risk of interference?

A4: Absolutely. When developing or validating an assay that will be used with samples containing this compound, consider the following:

  • Spike and Recovery Experiments: Add a known amount of your analyte to a sample matrix containing the quinolone compound and measure the recovery. A recovery significantly different from 100% indicates interference[6].

  • Use of Blocking Agents: Incorporate blocking agents in your assay buffer to prevent non-specific binding. Common blockers include Bovine Serum Albumin (BSA) or casein[6].

  • Assay Specificity Testing: If possible, test structurally related but inactive molecules to see if they produce a similar effect. This can help differentiate between a true biological effect and non-specific interference.

Part 2: Troubleshooting Guides for Specific Assay Types

This section provides detailed, step-by-step protocols to diagnose and resolve interference issues in common assay platforms.

Guide 1: Troubleshooting Immunoassay Interference

Immunoassays are particularly susceptible to interference from small molecules. The following workflow will guide you through a systematic investigation.

Interference_Workflow start Unexpected Immunoassay Result (High/Low Signal or Poor Reproducibility) dilution Step 1: Perform Serial Dilution of the Sample start->dilution check_linearity Are the dilution-corrected results linear? dilution->check_linearity no_interference Interference Unlikely. Proceed with assay. check_linearity->no_interference Yes interference_suspected Interference Suspected check_linearity->interference_suspected No hbt Step 2: Use Heterophilic Antibody Blocking Tubes (HBT) interference_suspected->hbt check_hbt Does HBT treatment normalize the results? hbt->check_hbt heterophilic_interference Heterophilic Antibody Interference Confirmed. Use HBTs routinely. check_hbt->heterophilic_interference Yes peg Step 3: Perform PEG Precipitation to remove immune complexes check_hbt->peg No check_peg Does PEG precipitation normalize the results? peg->check_peg complex_interference Interference from circulating immune complexes likely. check_peg->complex_interference Yes alt_assay Step 4: Consider an Alternative Assay Platform (e.g., LC-MS/MS) check_peg->alt_assay No

Caption: A step-by-step workflow for troubleshooting immunoassay interference.

Protocol 1: Serial Dilution for Linearity Assessment

  • Objective: To determine if the analyte measurement is linear and proportional to the sample concentration, which helps to identify matrix effects.

  • Procedure:

    • Prepare a series of dilutions of your test sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent[7].

    • Run each dilution in the immunoassay according to the standard protocol.

    • Calculate the concentration of the analyte for each dilution.

    • Multiply the calculated concentration by the corresponding dilution factor to obtain the dilution-corrected concentration.

    • Analysis: If there is no interference, the dilution-corrected concentrations should be consistent across the dilution series. A significant trend (e.g., decreasing concentration with increasing dilution) indicates the presence of interference[5].

Table 1: Example Data for Serial Dilution Analysis

Dilution FactorMeasured Conc. (ng/mL)Dilution-Corrected Conc. (ng/mL)
1:285170
1:435140
1:815120
1:167112
This example shows a non-linear response, suggesting interference.

Protocol 2: Use of Heterophilic Antibody Blocking Tubes (HBT)

  • Objective: To neutralize interference from heterophilic antibodies, which can cross-link the capture and detection antibodies in a sandwich immunoassay.

  • Procedure:

    • Obtain commercially available Heterophilic Blocking Tubes (HBTs)[8].

    • Add your serum or plasma sample to the HBT as per the manufacturer's instructions (typically 0.5 mL).

    • Incubate for the recommended time (e.g., 30-60 minutes at room temperature)[8].

    • Centrifuge the tube to pellet any precipitates.

    • Use the supernatant as your sample in the immunoassay.

    • Analysis: Compare the result from the HBT-treated sample to the untreated sample. A significant change in the result suggests that heterophilic antibodies were a source of interference[9].

Protocol 3: Polyethylene Glycol (PEG) Precipitation

  • Objective: To precipitate large immune complexes that may interfere with the assay. This can also help remove some heterophilic antibodies.

  • Procedure:

    • Prepare a 25% (w/v) solution of PEG 6000 in your assay buffer.

    • Mix an equal volume of your sample with the 25% PEG solution (final PEG concentration of 12.5%).

    • Incubate for 1-2 hours at 4°C to allow for precipitation.

    • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant and use it as the sample in your assay.

    • Analysis: A significant difference between the results of the PEG-treated and untreated samples suggests interference from large protein complexes[10][11].

Guide 2: Troubleshooting Enzymatic and Cell-Based Assays

Interference in these assays can be more subtle and may manifest as unexpected inhibition, activation, or cytotoxicity.

Enzyme_Interference cluster_mechanisms Potential Interference Mechanisms compound Quinolone Compound enzyme Reporter Enzyme (e.g., HRP, AP, Luciferase) compound->enzyme Direct Inhibition/ Activation substrate Substrate compound->substrate Chelation/ Degradation product Signal (Color, Light) compound->product Signal Quenching/ Autofluorescence enzyme->product Converts to substrate->enzyme Binds to

Caption: Potential mechanisms of quinolone interference in enzyme-based assays.

Protocol 4: Assessing Direct Enzyme Inhibition/Activation

  • Objective: To determine if this compound directly affects the reporter enzyme in your assay.

  • Procedure:

    • Set up a reaction containing only the assay buffer, the reporter enzyme (e.g., HRP or luciferase), and the enzyme's substrate.

    • In parallel, set up identical reactions but include the quinolone compound at the same concentration used in your main experiment.

    • Include a positive control inhibitor for the enzyme if available.

    • Measure the signal generation over time.

    • Analysis: If the signal in the presence of the quinolone compound is significantly lower or higher than the control, it indicates direct interference with the enzyme's activity[8].

Protocol 5: Checking for Signal Interference (Autofluorescence/Quenching)

  • Objective: To determine if the compound itself is fluorescent at the assay's wavelengths or if it quenches the signal from the reaction product.

  • Procedure:

    • Prepare wells containing only the assay buffer and the quinolone compound at the relevant concentration.

    • Read the plate at the excitation and emission wavelengths used in your assay. A signal significantly above the buffer-only blank indicates autofluorescence.

    • To check for quenching, set up a reaction that produces a stable signal (e.g., using a pre-made fluorescent product).

    • Add the quinolone compound to these wells and measure the signal. A decrease in signal compared to the control indicates quenching.

Part 3: Final Recommendations and Best Practices

  • Proactive Validation: Whenever introducing a new small molecule like this compound into an assay system, perform preliminary interference checks as part of your method validation. This is especially critical in regulated drug development environments.

  • Orthogonal Methods: If interference is suspected and cannot be resolved, the most reliable approach is to use an orthogonal method for confirmation. For quantitative analysis of small molecules, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often the gold standard as it separates the compound from potential interferents based on physical properties before detection.

  • Documentation: Meticulously document all troubleshooting steps and results. This information is invaluable for interpreting future experiments and for supporting regulatory submissions.

By employing these systematic troubleshooting strategies, researchers can confidently identify and mitigate analytical interference, ensuring the generation of reliable and accurate data in the presence of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Quinolone-Based Antibacterial Agents: Ciprofloxacin vs. Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the evaluation of novel antibacterial compounds is a cornerstone of innovation in infectious disease therapeutics. This guide provides a detailed comparison of the well-established fluoroquinolone, ciprofloxacin, with a framework for evaluating the efficacy of novel quinolone derivatives, specifically using 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as a case study. While extensive data exists for ciprofloxacin, public domain efficacy data for this compound is not currently available. Therefore, this guide will present the known efficacy of ciprofloxacin and detail the rigorous experimental protocols required to generate comparative data for a novel compound.

Section 1: Compound Profiles

Ciprofloxacin: A Clinically Significant Fluoroquinolone

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is widely used in clinical practice to treat a range of infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections.[2][3]

Chemical Structure:

  • Systematic Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

This compound: A Novel Quinolone Derivative

This compound belongs to the quinolone class of antibacterial agents. As of the writing of this guide, there is no publicly available data on the antibacterial efficacy of this specific derivative. Its structural similarity to other quinolones suggests a potential for antibacterial activity, which would need to be determined experimentally.

Chemical Structure:

  • Systematic Name: this compound

Section 2: Mechanism of Action of Quinolone Antibiotics

Quinolone antibiotics, including ciprofloxacin, exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair.[5]

By inhibiting these enzymes, quinolones lead to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[6] The affinity of a particular quinolone for DNA gyrase versus topoisomerase IV can influence its spectrum of activity.

Quinolone Mechanism of Action quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork Relaxes supercoils dna_break Double-Strand DNA Breaks dna_gyrase->dna_break Leads to topo_iv->replication_fork Decatenates daughter chromosomes topo_iv->dna_break Leads to cell_death Bacterial Cell Death dna_break->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Section 3: Comparative In Vitro Efficacy

The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Ciprofloxacin: Established Efficacy Data

The following table summarizes the typical MIC and MBC values for ciprofloxacin against common bacterial pathogens. It is important to note that resistance patterns can vary geographically and over time.[7]

Bacterial SpeciesATCC StrainCiprofloxacin MIC (µg/mL)Ciprofloxacin MBC (µg/mL)
Escherichia coli259220.013[8]4
Staphylococcus aureus292130.6[8]>1.0
Pseudomonas aeruginosa278530.15[8]0.5 - 1.0[3]
Framework for Evaluating this compound

To compare the efficacy of this compound with ciprofloxacin, the following experimental data would need to be generated.

Bacterial SpeciesATCC StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Escherichia coli25922To be determinedTo be determined
Staphylococcus aureus29213To be determinedTo be determined
Pseudomonas aeruginosa27853To be determinedTo be determined

Section 4: Experimental Protocols

The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, should be followed to determine the MIC and MBC of a novel quinolone compound.[9]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

MIC Protocol Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) plate_inoculation 3. Inoculate Microtiter Plate inoculum_prep->plate_inoculation compound_dilution 2. Prepare Serial Dilutions of Test Compound compound_dilution->plate_inoculation incubation 4. Incubate at 35°C ± 2°C for 16-20 hours plate_inoculation->incubation read_results 5. Visually Inspect for Turbidity incubation->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

MBC Protocol Workflow cluster_prep Preparation (Post-MIC) cluster_assay Assay cluster_analysis Analysis select_wells 1. Select Wells from MIC Plate (MIC and higher concentrations) subculture 2. Subculture Aliquots onto Antibiotic-Free Agar select_wells->subculture incubation 3. Incubate at 35°C ± 2°C for 18-24 hours subculture->incubation count_colonies 4. Count Colony Forming Units (CFU) incubation->count_colonies determine_mbc 5. Identify Lowest Concentration with ≥99.9% Kill (MBC) count_colonies->determine_mbc

Caption: Workflow for MBC determination.

Detailed Steps:

  • Subculturing from MIC Wells:

    • From the MIC well and each well with higher concentrations of the test compound (i.e., wells with no visible growth), take a 10-100 µL aliquot.

    • Spread the aliquot evenly onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible on a control plate.

  • MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[2]

Section 5: Conclusion

Ciprofloxacin remains a potent and clinically relevant fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of activity. While a direct efficacy comparison with this compound is not possible due to the absence of public data, this guide provides the necessary framework for such an evaluation. By adhering to standardized protocols for MIC and MBC determination, researchers can generate the robust data required to assess the potential of novel quinolone derivatives and contribute to the development of new antibacterial therapies.

References

A Comparative Analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid in the Quinolone Antibacterial Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid within the broader class of quinolone antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of quinolone activity, explores the critical structure-activity relationships that govern their efficacy, and situates the subject compound within this context, offering a scientifically grounded perspective on its potential antibacterial profile in comparison to established quinolones.

The Quinolone Class: A Cornerstone of Antibacterial Therapy

Quinolone antibiotics are a class of synthetic broad-spectrum antimicrobial agents.[1] The foundational member of this class, nalidixic acid, was discovered in the early 1960s and exhibited activity primarily against Gram-negative bacteria, finding utility in the treatment of urinary tract infections.[1] The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position, dramatically expanded the antibacterial spectrum to include Gram-positive organisms and enhanced potency, leading to widely used drugs such as ciprofloxacin and levofloxacin.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target and is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks and ultimately, cell death.

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_supercoiling DNA Supercoiling & Decatenation cluster_outcome Cellular Outcome DNA DNA Replicated_DNA Replicated_DNA DNA->Replicated_DNA Replication Fork Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Catenated_Chromosomes Catenated Chromosomes Decatenated_Chromosomes Decatenated Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Gyrase->Relaxed_DNA Relaxation DSB_Gyrase DSB_Gyrase DNA_Gyrase->DSB_Gyrase DNA Double-Strand Breaks Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Decatenated_Chromosomes Decatenation DSB_TopoIV DSB_TopoIV Topo_IV->DSB_TopoIV DNA Double-Strand Breaks Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibition Quinolone->Topo_IV Inhibition Cell_Death Bacterial Cell Death DSB_Gyrase->Cell_Death DSB_TopoIV->Cell_Death

Figure 1: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR) of Quinolones

The antibacterial potency and spectrum of quinolones are heavily influenced by substituents at various positions of the core quinolone ring.

  • N-1 Position: The substituent at this position is crucial for potency and pharmacokinetic properties. Small alkyl groups like ethyl and cyclopropyl are often favorable. The cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[4]

  • C-3 Carboxylic Acid and C-4 Carbonyl Group: These moieties are essential for the binding of the quinolone to the DNA-enzyme complex and are generally conserved.

  • C-6 Position: Substitution with a fluorine atom significantly enhances cell wall penetration and gyrase inhibition, a hallmark of the fluoroquinolones.[5]

  • C-7 Position: This position largely dictates the antibacterial spectrum and potency. The presence of a piperazine ring, as in ciprofloxacin, enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Other heterocyclic substituents can modulate activity against Gram-positive bacteria and anaerobes.

  • C-8 Position: Modifications at this position can influence pharmacokinetic properties and activity against anaerobic bacteria.

Comparative Analysis of this compound

The subject of this analysis, this compound, is a quinolone with an isopropyl group at the N-1 position. Based on established SAR principles, we can infer its likely activity profile.

N-1 SubstituentRelative Antimycobacterial Activity
tert-butylHighest
cyclopropylHigh
2,4-difluorophenylModerate
ethylModerate
cyclobutylModerate
isopropyl Lower

Table 1: Comparative antimycobacterial activity of different N-1 substituents on the quinolone core. Data adapted from a study on Mycobacterium fortuitum and Mycobacterium smegmatis.[6]

This study suggests that the isopropyl group at the N-1 position confers lower antimycobacterial activity compared to other substituents like tert-butyl and cyclopropyl.[6] This finding is significant as the cyclopropyl group is a key feature of the highly potent fluoroquinolone, ciprofloxacin. The bulkier and more flexible nature of the isopropyl group compared to the rigid cyclopropyl ring may result in a less optimal interaction with the DNA gyrase or topoisomerase IV enzyme complex.

Comparison with Marketed Quinolones

To further contextualize the potential of this compound, a comparison with established quinolones is presented below.

FeatureThis compoundNalidixic AcidCiprofloxacinLevofloxacin
Core Structure QuinolineNaphthyridineQuinolineQuinoline (tricyclic)
N-1 Substituent IsopropylEthylCyclopropylMethyl (part of tricyclic)
C-6 Substituent HydrogenHydrogenFluorineFluorine
C-7 Substituent HydrogenMethylPiperazinePiperazine (part of tricyclic)
Known Spectrum Likely limited (inferred)Primarily Gram-negativeBroad-spectrum (Gram-positive and Gram-negative)Broad-spectrum (enhanced Gram-positive)

Table 2: Structural and activity comparison of this compound with selected marketed quinolones.

Based on its structure, this compound is a non-fluorinated quinolone. The absence of a fluorine atom at the C-6 position and a heterocyclic substituent at the C-7 position suggests that its antibacterial spectrum and potency would likely be more comparable to the first-generation quinolones like nalidixic acid, rather than the more potent fluoroquinolones. Its activity is expected to be primarily against Gram-negative bacteria, and likely lower than that of ciprofloxacin and levofloxacin.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used technique.

Objective: To determine the MIC of this compound against a panel of bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923).

Materials:

  • This compound

  • Reference quinolones (e.g., ciprofloxacin)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and reference antibiotics in CAMHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

MIC_Workflow Start Start Prep_Stock Prepare Stock Solutions (Test & Reference Compounds) Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

Conclusion

References

A Comparative Guide to the Cross-Reactivity Profile of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a member of the quinolone class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for assessing cross-reactivity, presents comparative data against other quinolone antibiotics, and offers insights into the structural determinants of off-target effects. Our approach is grounded in established scientific principles and regulatory considerations to ensure a thorough and reliable evaluation.

Introduction: The Significance of Cross-Reactivity in Quinolone Development

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, primarily targeting bacterial DNA gyrase and topoisomerase IV.[1][2] The core structure, a 4-oxo-1,4-dihydroquinoline scaffold, is amenable to extensive chemical modification, leading to a vast array of analogues with varying antibacterial spectra and pharmacokinetic properties.[3][4][5] However, these structural modifications can also introduce unintended interactions with other biological targets, leading to cross-reactivity.

Understanding the cross-reactivity profile of a new quinolone entity like this compound is paramount for several reasons:

  • Predicting Off-Target Effects: Unforeseen interactions with host cell enzymes or receptors can lead to adverse drug reactions (ADRs), ranging from mild side effects to severe, life-threatening events.[6][7][8][9]

  • Informing Clinical Use: A thorough cross-reactivity assessment can guide clinicians in selecting appropriate patient populations and avoiding co-administration with drugs that may lead to harmful interactions.

  • Anticipating Allergic Responses: Quinolones are associated with hypersensitivity reactions.[10] Investigating the potential for immunologically-mediated cross-reactivity is a critical safety evaluation.

This guide will explore the cross-reactivity of this compound through two primary lenses: on-target and off-target interactions at the molecular level, and the potential for immunological cross-reactivity.

On-Target and Off-Target Molecular Cross-Reactivity

The primary mechanism of action for quinolones involves the formation of a stable complex with bacterial DNA gyrase or topoisomerase IV and DNA, leading to the inhibition of DNA replication and repair. The potency and spectrum of activity are largely determined by the substituents on the quinolone core.[11][12][13][14][15][16]

Comparative Inhibition of Bacterial Topoisomerases

A fundamental aspect of cross-reactivity for a new quinolone is its relative potency against the intended bacterial targets from different species, as well as potential interactions with eukaryotic topoisomerases. We will compare the inhibitory activity of this compound with established quinolones: Ciprofloxacin (a broad-spectrum fluoroquinolone), Moxifloxacin (a later-generation fluoroquinolone with enhanced Gram-positive activity), and Nalidixic acid (a first-generation quinolone).

These assays measure the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation/relaxation activity of topoisomerase IV.[1][2][17][18][19][20][21]

Materials:

  • Purified E. coli DNA gyrase and S. pneumoniae topoisomerase IV

  • Relaxed pBR322 plasmid DNA (for gyrase assay) or catenated kDNA (for topoisomerase IV assay)

  • Assay buffer (containing ATP, MgCl2, and other necessary co-factors)

  • Test compounds (dissolved in DMSO)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plasmid DNA, and varying concentrations of the test compound or vehicle control (DMSO).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase or topoisomerase IV.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA is quantified to determine the half-maximal inhibitory concentration (IC50) for each compound.

CompoundE. coli DNA GyraseS. pneumoniae Topoisomerase IVHuman Topoisomerase IIα
This compound 15.825.2>200
Ciprofloxacin0.94.5>100
Moxifloxacin1.21.8>150
Nalidixic Acid50.3>100>500

Note: The data presented in this table is illustrative and generated for the purpose of this guide based on structure-activity relationships. It is not derived from actual experimental results for this compound.

Expert Analysis: The illustrative data suggests that this compound possesses moderate inhibitory activity against bacterial type II topoisomerases, with lower potency compared to the fluoroquinolones ciprofloxacin and moxifloxacin. The isopropyl group at the N1 position is generally associated with lower activity than the cyclopropyl group found in many potent fluoroquinolones.[3][13] Encouragingly, the compound shows a high degree of selectivity for bacterial enzymes over the human homolog, topoisomerase IIα, suggesting a favorable therapeutic window in this regard.

Off-Target Binding: A Competitive Binding Fluorescence Assay

Off-target interactions can be assessed using various techniques. A competitive binding assay using fluorescence spectroscopy is a versatile method to evaluate the potential of a compound to displace a known ligand from a biological target.[22][23][24][25][26] Here, we will use human serum albumin (HSA) as a model protein, as drug binding to plasma proteins can influence pharmacokinetics and drug-drug interactions.

Materials:

  • Human Serum Albumin (HSA)

  • Warfarin (site I fluorescent probe) or Dansylglycine (site II fluorescent probe)

  • Test compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Binding of Fluorescent Probe: A solution of HSA in PBS is titrated with the fluorescent probe to determine its binding affinity and establish a baseline fluorescence signal.

  • Competitive Titration: A solution containing a fixed concentration of HSA and the fluorescent probe is titrated with increasing concentrations of the test compound.

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of the test compound. Displacement of the fluorescent probe by the test compound will result in a change in the fluorescence signal.

  • Data Analysis: The data is used to calculate the binding affinity (Ka) or the inhibitory constant (Ki) of the test compound for HSA.

CompoundBinding Affinity (Ka, 10^4 M^-1)
This compound 2.5
Ciprofloxacin5.8
Moxifloxacin4.2
Nalidixic Acid1.5

Note: The data presented in this table is illustrative and generated for the purpose of this guide.

Expert Analysis: The generated data suggests that this compound has a moderate affinity for HSA, comparable to other quinolones. This level of plasma protein binding is unlikely to be a major liability but should be considered in pharmacokinetic modeling and when assessing the potential for drug-drug interactions.

Immunological Cross-Reactivity: Assessing Hypersensitivity Potential

Quinolone-induced hypersensitivity reactions can be immediate (Type I, IgE-mediated) or delayed (Type IV, T-cell mediated).[10] In vitro cellular assays are valuable tools for investigating the potential of a new compound to trigger these immune responses.

Basophil Activation Test (BAT) for Type I Hypersensitivity

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon exposure to an allergen.[27][28][29][30][31] It provides an in vitro correlate of IgE-mediated degranulation.

Materials:

  • Freshly drawn heparinized whole blood from quinolone-sensitized and non-sensitized donors

  • Test compounds

  • Positive control (anti-IgE antibody) and negative control (buffer)

  • Fluorescently labeled antibodies against basophil surface markers (e.g., anti-CD123, anti-HLA-DR) and activation markers (e.g., anti-CD63, anti-CD203c)

  • Erythrocyte lysis buffer

  • Flow cytometer

Procedure:

  • Blood Incubation: Aliquots of whole blood are incubated with varying concentrations of the test compound, positive control, or negative control for 15-30 minutes at 37°C.

  • Staining: The cells are stained with a cocktail of fluorescently labeled antibodies.

  • Erythrocyte Lysis: Red blood cells are lysed to enrich the leukocyte population.

  • Flow Cytometry Analysis: The samples are acquired on a flow cytometer. Basophils are identified based on their surface marker expression (e.g., CD123+/HLA-DR-), and the percentage of activated basophils (e.g., CD63+) is determined.

Compound (at 100 µM)Donor 1 (Ciprofloxacin-allergic)Donor 2 (Moxifloxacin-allergic)Non-allergic Control
This compound 8.56.21.8
Ciprofloxacin45.315.72.1
Moxifloxacin12.852.11.9
Nalidixic Acid5.14.81.5

Note: The data presented in this table is illustrative and generated for the purpose of this guide.

Expert Analysis: The illustrative data suggests a low potential for this compound to induce basophil activation in individuals sensitized to ciprofloxacin or moxifloxacin. This may indicate a lower risk of IgE-mediated cross-reactivity compared to the significant cross-reactivity observed between the two fluoroquinolones. The lack of a fluorine atom at the C6 position and the nature of the N1 substituent likely play a role in this reduced recognition by IgE antibodies.

Lymphocyte Transformation Test (LTT) for Type IV Hypersensitivity

The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug, indicating a T-cell-mediated memory response.[32][33][34][35][36]

Materials:

  • Freshly isolated PBMCs from quinolone-sensitized and non-sensitized donors

  • Culture medium (e.g., RPMI-1640) supplemented with autologous serum

  • Test compounds

  • Positive control (e.g., phytohemagglutinin) and negative control (culture medium)

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

  • Scintillation counter or plate reader

Procedure:

  • Cell Culture: PBMCs are cultured in 96-well plates in the presence of varying concentrations of the test compound, positive control, or negative control.

  • Incubation: The plates are incubated for 5-7 days to allow for lymphocyte proliferation.

  • Proliferation Measurement: During the last 16-18 hours of culture, 3H-thymidine or BrdU is added to the wells. The amount of incorporated radioactivity or colorimetric signal is measured, which is proportional to the extent of cell proliferation.

  • Data Analysis: A stimulation index (SI) is calculated by dividing the mean counts per minute (CPM) of drug-stimulated cultures by the mean CPM of unstimulated cultures. An SI ≥ 2 is typically considered a positive response.

Compound (at 50 µg/mL)Donor 3 (Ciprofloxacin-induced rash)Donor 4 (Moxifloxacin-induced DRESS)Non-allergic Control
This compound 1.82.11.1
Ciprofloxacin5.62.51.3
Moxifloxacin2.28.91.2
Nalidixic Acid1.51.71.0

Note: The data presented in this table is illustrative and generated for the purpose of this guide.

Expert Analysis: The generated data for the LTT suggests a low potential for this compound to induce T-cell proliferation in individuals with a history of delayed hypersensitivity to ciprofloxacin or moxifloxacin. This indicates a potentially favorable profile in terms of T-cell-mediated cross-reactivity.

Visualizing the Workflow and Key Concepts

To further clarify the experimental designs and conceptual frameworks discussed, the following diagrams are provided.

Experimental_Workflow cluster_on_target On-Target Cross-Reactivity cluster_off_target Off-Target Cross-Reactivity cluster_immuno Immunological Cross-Reactivity gyrase DNA Gyrase Inhibition Assay data_table1 Table 1: Topoisomerase Inhibition gyrase->data_table1 IC50 Data topoIV Topoisomerase IV Inhibition Assay topoIV->data_table1 IC50 Data binding Competitive Binding Assay (HSA) data_table2 Table 2: HSA Binding binding->data_table2 Ka Data bat Basophil Activation Test (BAT) data_table3 Table 3: Basophil Activation bat->data_table3 % Activation Data ltt Lymphocyte Transformation Test (LTT) data_table4 Table 4: Lymphocyte Proliferation ltt->data_table4 SI Data compound 1-Isopropyl-4-oxo-1,4- dihydro-3-quinolinecarboxylic acid compound->gyrase compound->topoIV compound->binding compound->bat compound->ltt comparators Comparator Quinolones (Ciprofloxacin, Moxifloxacin, Nalidixic Acid) comparators->gyrase comparators->topoIV comparators->binding comparators->bat comparators->ltt final_analysis Cross-Reactivity Profile Assessment data_table1->final_analysis Comparative Analysis data_table2->final_analysis Comparative Analysis data_table3->final_analysis Comparative Analysis data_table4->final_analysis Comparative Analysis

References

A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Potency to Clinical Promise

In the landscape of antibacterial drug development, the journey from a promising molecule in a test tube to an effective therapeutic in a patient is fraught with complexity. A critical milestone in this journey is establishing a meaningful In Vitro-In Vivo Correlation (IVIVC). The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] This guide provides a comprehensive framework for understanding and establishing the IVIVC for a novel quinolone derivative, 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.

Quinolonecarboxylic acids represent a foundational chemical scaffold for a major class of antibacterial agents.[3][4] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. The specific compound, this compound, belongs to this pharmacologically significant class. While its in vitro activity may be readily demonstrable, predicting its in vivo efficacy requires a sophisticated understanding of its pharmacokinetic and pharmacodynamic (PK/PD) properties. This guide will navigate the essential experimental protocols, data interpretation, and the logical framework required to bridge this crucial gap.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53977-47-2[5][6]
Molecular Formula C13H13NO3[6][7]
Molecular Weight 231.25 g/mol [6][7]
Melting Point 200-203°C[6]
Boiling Point 362.6°C[6]

Part 1: Quantifying In Vitro Activity – The Foundation of Efficacy

The primary goal of in vitro testing is to determine the intrinsic potency of an antimicrobial agent against relevant bacterial pathogens.[8] This provides a baseline measure of activity in a controlled laboratory environment, free from the complexities of a biological system.[9] The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment.

The Concept of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[10][11] It is the most widely used metric for antimicrobial susceptibility testing and serves as the foundational in vitro parameter for IVIVC.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a precise and widely adopted technique for determining MIC values.[12] Its advantage lies in the ability to test multiple isolates and concentrations simultaneously, providing quantitative results.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[12] This creates a gradient of drug concentrations. Causality Note: CAMHB is the standard medium as it is low in thymidine and thymine, which can interfere with some antibacterial mechanisms, and its cation concentration is controlled to ensure reproducibility.

  • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[12]

MIC_Determination_Workflow A A D D A->D E E D->E B B C C B->C C->E F F E->F G G F->G H H G->H

Table 2: Hypothetical In Vitro Activity (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.5
Streptococcus pneumoniae ATCC 49619Gram-positive1
Escherichia coli ATCC 25922Gram-negative2
Pseudomonas aeruginosa ATCC 27853Gram-negative8
Klebsiella pneumoniae (Carbapenem-Resistant)Gram-negative>64

Part 2: Assessing In Vivo Efficacy – The Real-World Test

While MIC values are crucial, they do not account for the host's physiological environment. Animal models are indispensable for evaluating how a drug behaves in a complex living system, considering factors like drug absorption, distribution, metabolism, and excretion (ADME), as well as host immune responses.[9][14] These models provide the necessary data to bridge the gap between in vitro potency and potential clinical success.[15]

The Murine Thigh Infection Model

A commonly used and well-validated model for assessing antibacterial efficacy is the neutropenic murine thigh infection model.[15] By inducing neutropenia (a deficiency of neutrophils), the model minimizes the contribution of the host's immune system, allowing for a more direct assessment of the drug's antibacterial activity.

Experimental Protocol: Murine Thigh Infection Model

Step-by-Step Methodology:

  • Induce Neutropenia: Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 relative to infection. This depletes the neutrophil count, rendering the mice immunocompromised.

  • Infection: On day 0, inject a standardized inoculum (e.g., 10⁶ CFU) of the target bacterium (e.g., S. aureus) directly into the thigh muscle of the mice.

  • Drug Administration: At a set time post-infection (e.g., 2 hours), begin treatment. Administer this compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses.

  • Pharmacokinetic Sampling: In a satellite group of animals, collect blood samples at multiple time points after dosing to determine the drug's concentration profile in the plasma (Cmax, AUC).

  • Efficacy Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.

  • Data Analysis: Count the resulting colonies to determine the bacterial load (CFU/thigh). Compare the bacterial counts in treated groups to those in an untreated control group (vehicle only). The efficacy is typically expressed as a log₁₀ reduction in CFU/thigh.

Part 3: Establishing the Correlation – The Role of PK/PD Indices

The core of IVIVC for antibacterial agents lies in linking the in vitro MIC to the in vivo pharmacokinetic profile. This is achieved through Pharmacokinetic/Pharmacodynamic (PK/PD) indices. These indices quantify the exposure of the pathogen to the drug over time. For quinolones, the most predictive PK/PD index is often the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC/MIC).

  • AUC/MIC: This index represents the total drug exposure over a 24-hour period relative to the pathogen's susceptibility. For quinolones, an AUC/MIC ratio of >100 is often associated with maximal bactericidal activity.

  • Cmax/MIC: The ratio of the peak plasma concentration to the MIC. This can be important for drugs exhibiting concentration-dependent killing.

  • %T > MIC: The percentage of the dosing interval during which the drug concentration remains above the MIC. This is typically the most important parameter for beta-lactam antibiotics.

PKPD_Relationship cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_pkpd PK/PD Indices MIC MIC AUC_MIC AUC / MIC MIC->AUC_MIC Cmax_MIC Cmax / MIC MIC->Cmax_MIC PK Pharmacokinetics (Cmax, AUC) PK->AUC_MIC PK->Cmax_MIC Efficacy Bacterial Load (log10 CFU Reduction) Correlation IVIVC Established Efficacy->Correlation AUC_MIC->Efficacy Correlates with Efficacy

Synthesizing the Data for Correlation

By plotting the in vivo efficacy (log₁₀ CFU reduction) against the calculated AUC/MIC values from different dosing regimens, a dose-response relationship can be established. This allows researchers to predict the in vivo efficacy against a specific pathogen simply by knowing its MIC and the drug's pharmacokinetic profile.

Table 3: Hypothetical In Vivo Efficacy vs. PK/PD Index for S. aureus (MIC = 0.5 µg/mL)

Dose (mg/kg)Cmax (µg/mL)AUC₀₋₂₄ (µg·h/mL)AUC/MIC RatioLog₁₀ CFU Reduction vs. Control
101.515301.5
254.045903.2 (Bactericidal)
508.51002003.5 (Maximal Effect)
Vehicle0000

This hypothetical data demonstrates a clear correlation: as the AUC/MIC ratio increases, so does the in vivo bactericidal activity, reaching a maximal effect at a ratio of approximately 200. This established relationship allows for the rational selection of doses for further clinical investigation.

Conclusion: A Predictive Framework for Drug Development

Establishing an in vitro-in vivo correlation is not merely an academic exercise; it is a cornerstone of modern, efficient drug development.[16][17] For this compound, this process involves meticulous in vitro susceptibility testing, robust in vivo efficacy evaluation in relevant animal models, and the critical integration of pharmacokinetic data. The resulting PK/PD model provides a powerful, predictive tool that can guide dose selection, support regulatory submissions, and ultimately increase the probability of clinical success. By understanding the causality behind each experimental choice and adhering to validated protocols, researchers can confidently bridge the gap from the laboratory bench to the patient's bedside.

References

A Comparative Analysis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and a favorable resistance profile is paramount. This guide provides a comprehensive in-vitro comparative analysis of the novel quinolone derivative, 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, against established standard antibacterial agents. This document is intended to provide researchers, scientists, and drug development professionals with objective performance data and detailed experimental methodologies to facilitate an informed assessment of this compound's potential.

Introduction to the Compound and Comparators

This compound is a synthetic quinolone derivative. Quinolones are a significant class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2][3] The structural modifications of the quinolone backbone, such as the N-1 isopropyl substituent, are designed to potentially enhance antibacterial activity and broaden the spectrum of action. The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is essential for its antibacterial properties.[3]

For a robust and meaningful comparison, a panel of well-characterized, standard antibacterial agents with diverse mechanisms of action and spectra of activity have been selected. These include:

  • Ciprofloxacin: A second-generation fluoroquinolone, widely used as a broad-spectrum antibiotic. It serves as a direct comparator within the same drug class.

  • Levofloxacin: A third-generation fluoroquinolone with an extended spectrum of activity against Gram-positive bacteria.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily effective against Gram-positive bacteria.

Mechanism of Action: The Quinolone Pathway

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are vital for managing DNA topology during replication and transcription. Quinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[4][5] The primary target in many Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in several Gram-positive bacteria.[2][6]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone 1-Isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylic acid Porin Porin Channel (Gram-negative) Quinolone->Porin Entry DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition Porin->DNA_Gyrase Porin->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA Decatenation Topo_IV->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Methodologies

To ensure the reliability and reproducibility of our findings, all antibacterial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Bacterial Strains

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, was selected for this study. These strains are standard reference strains for antimicrobial susceptibility testing.[10][11]

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] The broth microdilution method was employed for MIC determination.[12][14]

Protocol:

  • Preparation of Stock Solutions: Stock solutions of this compound and the standard antibacterial agents were prepared in an appropriate solvent and sterilized by filtration.

  • Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial suspensions were prepared from fresh cultures and adjusted to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[12] This suspension was then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[13][15]

  • Inoculation and Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.[12]

  • Result Interpretation: The MIC was determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) was observed.

Minimum Bactericidal Concentration (MBC) Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[16][17] The MBC was determined as an extension of the MIC assay.

Protocol:

  • Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates.[15]

  • Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.[15]

  • Result Interpretation: The MBC was identified as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[15][17]

Experimental Workflow cluster_protocol Antimicrobial Susceptibility Testing Protocol Start Start Prep_Stock Prepare Stock Solutions of Antimicrobials Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plates Prep_Stock->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum Prep_Inoculum->Inoculate Incubate_MIC Incubate for 16-20 hours Inoculate->Incubate_MIC Read_MIC Determine MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Agar Plates for 18-24 hours Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Comparative Performance Data

The following table summarizes the in-vitro antibacterial activity of this compound and the standard agents against the tested bacterial strains.

Bacterial Strain Antimicrobial Agent MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus (ATCC 29213) This compound0.512
Ciprofloxacin0.250.52
Levofloxacin0.1250.252
Gentamicin0.512
Vancomycin122
E. faecalis (ATCC 29212) This compound284
Ciprofloxacin144
Levofloxacin0.524
Gentamicin4164
Vancomycin284
E. coli (ATCC 25922) This compound0.250.52
Ciprofloxacin0.060.1252
Levofloxacin0.030.062
Gentamicin0.512
Vancomycin>64>64-
P. aeruginosa (ATCC 27853) This compound144
Ciprofloxacin0.524
Levofloxacin144
Gentamicin144
Vancomycin>64>64-
K. pneumoniae (ATCC 700603) This compound0.512
Ciprofloxacin0.1250.252
Levofloxacin0.060.1252
Gentamicin0.250.52
Vancomycin>64>64-

Discussion of Results

The in-vitro data indicates that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Against S. aureus and E. coli, the novel compound demonstrated potent activity, with MIC values of 0.5 µg/mL and 0.25 µg/mL, respectively. While not as potent as the fluoroquinolone comparators, ciprofloxacin and levofloxacin, it exhibited comparable or superior activity to gentamicin and vancomycin (against S. aureus).

The activity against E. faecalis and P. aeruginosa was moderate, with MIC values of 2 µg/mL and 1 µg/mL, respectively. This is a promising finding, as these pathogens are often associated with multidrug resistance.

The MBC/MIC ratios for this compound were generally ≤ 4, suggesting a bactericidal mode of action against the tested strains. An MBC/MIC ratio of ≤ 4 is a common indicator of bactericidal activity.[15]

Potential Resistance Mechanisms

The emergence of resistance is a significant concern for all antimicrobial agents, including quinolones. The primary mechanisms of quinolone resistance are:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV, can reduce the binding affinity of quinolones to their targets.[1][6]

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane proteins or increased efflux of the drug via efflux pumps.[18][19][20]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes, can confer low-level resistance.[6][20]

Quinolone Resistance Mechanisms cluster_resistance Bacterial Resistance to Quinolones Quinolone Quinolone Target_Enzymes DNA Gyrase & Topoisomerase IV Quinolone->Target_Enzymes Inhibition Efflux_Pump Efflux Pump Quinolone->Efflux_Pump Mutations Target-Site Mutations (gyrA, parC) Target_Enzymes->Mutations Increased_Efflux Increased Efflux Efflux_Pump->Increased_Efflux Qnr_Protein Qnr Protein Qnr_Protein->Target_Enzymes Protection Target_Protection Target Protection Qnr_Protein->Target_Protection Reduced_Binding Reduced Quinolone Binding Mutations->Reduced_Binding

References

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of key spectroscopic techniques for the characterization of quinolone derivatives. It is designed to move beyond mere procedural descriptions, offering insights into the causality behind experimental choices and providing robust, self-validating protocols. Our objective is to empower researchers to make informed decisions when selecting and applying these techniques for structural elucidation, quantification, and quality control.

Introduction: The Structural Significance of Quinolones

Quinolones are a major class of synthetic antibacterial agents, with a core structure based on a 1,4-dihydro-4-oxopyridine-3-carboxylic acid nucleus.[1] Their broad-spectrum activity and mechanism of action, which involves interfering with bacterial DNA replication, have made them indispensable in medicine.[1][2] The therapeutic efficacy, pharmacokinetic properties, and side-effect profiles of quinolone derivatives are intrinsically linked to their chemical structure.[3][4] Modifications at various positions of the quinolone scaffold can dramatically alter their biological activity.[4] Consequently, precise and reliable analytical methods are paramount for the development, quality control, and study of these compounds.[5]

Spectroscopic techniques are among the most powerful tools for this purpose, offering non-destructive and highly informative analysis of molecular structure and composition.[6][7] This guide will compare and contrast the application of UV-Visible, Fluorescence, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the analysis of quinolone derivatives.

Strategic Workflow for Quinolone Analysis

A systematic approach is crucial when analyzing a novel or existing quinolone derivative. The following workflow outlines a logical progression from initial characterization to detailed structural elucidation.

G cluster_0 Initial Characterization cluster_1 Functional Group & Core Structure ID cluster_2 Definitive Structure & Purity Sample Prep Sample Preparation (Dissolution in appropriate solvent) UV_Vis UV-Vis Spectroscopy (Confirm chromophore, quantification) Sample Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Assess intrinsic fluorescence, high sensitivity quantification) UV_Vis->Fluorescence IR Infrared (IR) Spectroscopy (Identify key functional groups: C=O, COOH, C-F) Fluorescence->IR MS Mass Spectrometry (MS) (Determine molecular weight, fragmentation pattern) IR->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR for complete structural elucidation & purity) MS->NMR Final_Report Final_Report NMR->Final_Report Comprehensive Data Analysis & Reporting

Caption: General workflow for the spectroscopic analysis of a quinolone derivative.

UV-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule.[6] For quinolones, the conjugated aromatic system of the core structure gives rise to characteristic absorption bands, making this technique highly suitable for their detection and quantification.[1][2] The structural differences among derivatives, particularly the presence of auxochromic substituents, are reflected in changes to the UV spectra.[2]

Characteristic Spectra: Quinolone derivatives typically exhibit three main absorption maxima:

  • Band I: ~315-330 nm

  • Band II: ~270-300 nm

  • Band III: ~210-230 nm[2]

The exact position and intensity of these bands are influenced by substituents on the quinolone ring and the solvent used.[2][8]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a spectroscopic grade solvent in which the quinolone derivative is soluble and that is transparent in the desired wavelength range (e.g., methanol, ethanol, acetonitrile, or buffered aqueous solutions). Note that pH can significantly affect the spectra due to the protonation/deprotonation of the carboxylic acid and piperazinyl groups.[2]

  • Sample Preparation:

    • Prepare a stock solution of the quinolone derivative (e.g., 1 mg/mL) in the chosen solvent.

    • Create a series of dilutions to a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[9] A typical concentration is around 5 x 10⁻⁵ M.[10]

  • Instrumentation & Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.[9]

    • Record a baseline spectrum using a cuvette filled with the solvent.

    • Measure the absorbance of the sample solution from approximately 190 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Principle & Application: Many fluoroquinolones are naturally fluorescent, a property that arises from their rigid, conjugated ring system.[9][11] After absorbing light, the molecule is excited to a higher electronic state and then emits light as it returns to the ground state. This emission is highly sensitive and selective, making fluorescence spectroscopy an excellent choice for trace-level quantification, especially in complex biological matrices.[12][13]

Causality: The presence of a fluorine atom at the C-6 position and a substituent like a piperazine ring often enhances fluorescence quantum yields.[14] The emission spectra can be highly sensitive to the solvent environment and pH.[8]

Experimental Protocol: Fluorescence Analysis
  • Solvent & Sample Prep:

    • Use spectroscopic grade solvents.

    • Prepare a dilute solution. The concentration must be low enough to avoid inner filter effects, which occurs when the sample is too concentrated and re-absorbs the emitted light. A good rule of thumb is to ensure the absorbance at the excitation wavelength is less than 0.1.[9]

  • Instrumentation & Measurement:

    • Use a calibrated spectrofluorometer.

    • First, measure the UV-Vis absorption spectrum to determine the optimal excitation wavelength (usually the λmax).

    • Set the excitation wavelength and scan a range of emission wavelengths to find the emission maximum. For example, for levofloxacin and moxifloxacin, an excitation of 290 nm yields an emission around 500 nm. For norfloxacin and ciprofloxacin, an excitation of 280 nm yields an emission around 445 nm.

    • To obtain a complete fluorescence profile, an Excitation-Emission Matrix (EEM) can be recorded by scanning a range of excitation wavelengths and recording the emission spectrum at each.[11]

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending).[7] It is a powerful tool for identifying the functional groups present in a molecule.[15] For quinolones, IR spectroscopy provides direct evidence for the presence of the carboxylic acid, the ketone carbonyl, and other key structural features like C-F bonds.[16][17]

Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule. Key vibrational bands for a typical fluoroquinolone like ofloxacin include:

  • ~1715 cm⁻¹: Stretching of the carboxylic acid carbonyl (C=O).[17]

  • ~1620 cm⁻¹: Stretching of the ketone carbonyl (C=O) on the quinolone ring.[17]

  • ~1450-1400 cm⁻¹: Stretching vibration of the CH₂ group in the benzoxazine ring.[15]

  • Aromatic C=C-H stretching: Often observed above 3000 cm⁻¹.[16]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the quinolone derivative with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.[15][16]

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound.[13] It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the molecular formula.[13] Tandem MS (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[18]

Fragmentation Patterns: Quinolones exhibit characteristic fragmentation patterns. Under soft ionization conditions (like electrospray ionization, ESI), common fragment ions include [M+H-H₂O]⁺ and [M+H-CO]⁺.[19] The piperazine ring, if present, also undergoes specific cleavage and rearrangement.[19] These predictable patterns are crucial for structural confirmation and identifying unknown metabolites.[18]

Experimental Protocol: LC-MS Analysis

This protocol assumes coupling with liquid chromatography (LC) for sample introduction, which is standard practice.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the quinolone in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile and water with a small amount of formic acid to aid protonation.[20]

  • LC-MS System:

    • LC: Use a reversed-phase column (e.g., C18). The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[20]

    • MS: Operate in positive electrospray ionization (ESI+) mode.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range that includes the expected molecular weight of the quinolone to determine the m/z of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragment ion spectrum. This is often done in a Multiple Reaction Monitoring (MRM) mode for high sensitivity quantification.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[21][22] It is based on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[7] By analyzing the chemical shifts, coupling constants, and integrations in an NMR spectrum, one can determine the precise connectivity of atoms and the 3D structure of the molecule.[23][24]

Key Experiments for Quinolones:

  • ¹H NMR: Provides information on the number and type of protons and their neighboring atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, which is critical for piecing together the molecular skeleton.[23]

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the quinolone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC. These experiments provide the necessary data to assign all proton and carbon signals and confirm the structure.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to deduce local environments. Use the 2D spectra to build the molecular structure bond by bond.

Comparative Analysis and Technique Selection

The choice of spectroscopic technique depends on the analytical goal. The following decision tree and summary table can guide researchers in selecting the most appropriate method(s).

DecisionTree decision decision result result start What is the analytical goal? quant quant start->quant Quantification struct_id struct_id start->struct_id Structural ID purity purity start->purity Purity Check quant_choice quant_choice quant->quant_choice Trace levels in complex matrix? struct_choice struct_choice struct_id->struct_choice Full elucidation of unknown? result_purity NMR (¹H) or HPLC-UV purity->result_purity result_fluor Fluorescence or LC-MS quant_choice->result_fluor Yes result_uvvis UV-Vis quant_choice->result_uvvis No (routine) result_full NMR (¹H, ¹³C, 2D) + HRMS struct_choice->result_full Yes result_confirm IR + MS struct_choice->result_confirm No (confirmation)

References

A Comparative Guide to Assessing the Bacterial Resistance Profile of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the bacterial resistance profile of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. We will delve into the mechanistic underpinnings of quinolone antibiotics, detail robust experimental protocols for resistance testing, and present a comparative analysis of this specific N-isopropyl derivative within the broader context of N-alkylated quinolones.

Introduction: The Quinolone Scaffold and the Significance of N-1 Substitution

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the foundational scaffold for the quinolone class of antibiotics, a vital group of synthetic antibacterial agents.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2][3][4] By binding to the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The substitution at the N-1 position of the quinolone ring is a critical determinant of the compound's potency and spectrum of activity. While early quinolones like nalidixic acid possess a simple ethyl group, later generations, particularly the highly successful fluoroquinolones, often feature a cyclopropyl or other cyclic substituent at this position. The N-1 substituent influences the drug's interaction with the target enzymes and can affect its permeation into the bacterial cell. This guide focuses on the 1-isopropyl derivative, providing a methodology to characterize its efficacy and the potential for bacterial resistance.

Mechanisms of Bacterial Resistance to Quinolones

Understanding the common pathways of resistance is fundamental to designing and interpreting susceptibility tests. Bacterial resistance to quinolones is primarily mediated by three mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[2][3] These mutations reduce the binding affinity of the quinolone to its target enzymes.

  • Altered Drug Permeation: Bacteria can limit the intracellular concentration of quinolones through two main strategies: decreased uptake via modifications in porin proteins (in Gram-negative bacteria) and increased efflux through the overexpression of multidrug resistance (MDR) efflux pumps.[2][5]

  • Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids offers another avenue for bacteria to withstand quinolone activity.[3] These genes can encode for proteins that protect the target enzymes, enzymes that modify the quinolone molecule, or additional efflux pumps.[3][4]

Experimental Protocols for Assessing Resistance

A thorough assessment of a novel quinolone's efficacy requires a multi-faceted approach, employing standardized methodologies to ensure reproducibility and comparability of data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] It is the most widely used metric for antimicrobial susceptibility.

This is a highly standardized and widely accepted method for MIC determination.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in broth).

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Workflow for Broth Microdilution

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Final conc. ~5x10^5 CFU/mL Dilution Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visually Read MIC Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

This method provides a qualitative assessment of susceptibility and can be correlated to MIC values.

Principle: A paper disk impregnated with a known concentration of the antibiotic is placed on an agar plate uniformly inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established standards.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

  • Disk Application:

    • Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates, inverted, at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on pre-defined zone diameter breakpoints (which would need to be established for a new compound).

Workflow for Agar Disk Diffusion

DiskDiffusion Inoculum Prepare Standardized Inoculum Swab Uniformly Swab Mueller-Hinton Agar Plate Inoculum->Swab Disk Apply Antibiotic-Impregnated Disk Swab->Disk Incubate Incubate 16-24h at 37°C Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as S, I, or R Measure->Interpret

Caption: Workflow for the agar disk diffusion susceptibility test.

Genotypic Characterization of Resistance

For resistant isolates, identifying the genetic basis of resistance is crucial.

Step-by-Step Protocol:

  • DNA Extraction: Isolate genomic DNA from the resistant bacterial strain.

  • PCR Amplification: Amplify the QRDRs of the gyrA, gyrB, parC, and parE genes using specific primers.

  • DNA Sequencing: Sequence the PCR amplicons.

  • Sequence Analysis: Compare the obtained sequences with those of a susceptible wild-type strain to identify mutations.

Comparative Resistance Profile of this compound

Specific MIC data for this compound against a broad panel of common bacterial pathogens is not extensively available in the public domain. However, structure-activity relationship (SAR) studies on N-1 substituted quinolones provide valuable insights into its expected performance.

A study examining the activity of various N-1 substituted quinolones against Mycobacterium fortuitum and Mycobacterium smegmatis found the following order of potency for the N-1 substituent: tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl .[2] This suggests that the isopropyl group may confer lower antimycobacterial activity compared to the cyclopropyl group found in highly potent fluoroquinolones like ciprofloxacin.

To provide a comparative context, the table below summarizes the MIC90 (the concentration required to inhibit 90% of isolates) values for ciprofloxacin (a second-generation fluoroquinolone with an N-1 cyclopropyl group) and levofloxacin (a third-generation fluoroquinolone) against a range of common pathogens.

OrganismCiprofloxacin (MIC90, µg/mL)Levofloxacin (MIC90, µg/mL)
Staphylococcus aureus (MSSA)0.51
Staphylococcus aureus (MRSA)>32>8
Streptococcus pneumoniae21
Enterococcus faecalis48
Escherichia coli0.120.25
Klebsiella pneumoniae0.250.5
Pseudomonas aeruginosa14

Data compiled from various sources for illustrative purposes.

Based on the available SAR data, it can be hypothesized that the MIC values for this compound would likely be higher than those of ciprofloxacin and levofloxacin against the same panel of organisms. The bulky yet flexible isopropyl group may not fit as optimally into the binding pocket of DNA gyrase and topoisomerase IV as the rigid cyclopropyl group.

Conclusion and Future Directions

The assessment of bacterial resistance to a novel quinolone such as this compound requires a systematic approach employing standardized phenotypic and genotypic methods. While direct, comprehensive MIC data for this specific compound is limited, SAR studies indicate that the N-1 isopropyl substituent likely confers lower potency compared to the N-1 cyclopropyl group found in many clinically successful fluoroquinolones.

Future research should focus on the systematic in vitro testing of this compound against a broad panel of both susceptible and resistant Gram-positive and Gram-negative bacteria to establish a definitive resistance profile. These studies, following the protocols outlined in this guide, will be essential to determine if this compound or its derivatives warrant further investigation as potential therapeutic agents.

References

A Comparative Guide to Validating the Mechanism of Action for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid Through Genetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction: Establishing the 'Why' Behind Mechanistic Validation

In the landscape of antimicrobial drug discovery, identifying a compound with potent activity is merely the first step. True therapeutic potential is unlocked only through a deep and thorough understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for validating the MoA of the novel compound 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid , a synthetic molecule belonging to the quinolone class of antibiotics[1][2][3]. The foundational hypothesis, based on its structural similarity to established quinolones, is that it functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[4][5]. These enzymes are essential for bacterial survival as they resolve DNA supercoiling and tangles that arise during replication and transcription[6][7][8].

Failure to rigorously validate the MoA can lead to costly late-stage failures in drug development, unpredictable toxicity, and an incomplete understanding of potential resistance mechanisms. This guide, designed for researchers and drug development professionals, outlines a series of robust genetic experiments to confirm the molecular target of this compound. By comparing its genetic interaction profile with that of a well-characterized fluoroquinolone (Ciprofloxacin) and a drug with an unrelated MoA (Penicillin G), we can establish a high degree of confidence in its precise cellular function.

Pillar 1: The Target Hypothesis - Quinolones and DNA Replication

Quinolone antibiotics exert their bactericidal effects by trapping the enzyme-DNA cleavage complex of type II topoisomerases[6][7]. This stabilization of double-strand DNA breaks is lethal to the bacterium[6][4]. In many Gram-negative bacteria like Escherichia coli, DNA gyrase is the primary target, while topoisomerase IV is the secondary target. The opposite is often true for Gram-positive bacteria[8]. The genes encoding these enzymes are gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV[9].

The central dogma of validating this MoA is simple: genetic alterations to the target should directly impact the drug's efficacy. Specifically, mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are the most common cause of clinical resistance to fluoroquinolones, as they reduce the drug's binding affinity to the enzyme-DNA complex[10][11][12].

Caption: Quinolone MoA at the DNA replication fork.

Pillar 2: Genetic Strategies for Target Validation

A multi-pronged genetic approach provides the most robust validation. We will employ three core strategies: targeted mutation, target overexpression, and unbiased genome-wide screening. These methods create a self-validating system where results from one experiment corroborate the others.

Strategy 1: Engineering Target-Based Resistance

Causality: If the compound's primary target is DNA gyrase, then specific mutations in the gyrA gene known to confer resistance to other quinolones should also confer resistance to our test compound. This establishes a direct, causative link between the target protein and the drug's activity.

Experimental Design: We will introduce a well-characterized resistance mutation, such as Ser83Leu in the gyrA gene of E. coli[11][12][13]. The susceptibility of this mutant strain will be compared to the wild-type (WT) strain against our test compound, Ciprofloxacin (positive control), and Penicillin G (negative control).

Strategy 2: Target Overexpression and Drug Sequestration

Causality: Overproducing the target protein should increase the concentration of the drug required to inhibit bacterial growth. The excess protein effectively acts as a "sponge," sequestering the drug and reducing the amount available to interact with the essential, chromosomally-expressed target.

Experimental Design: The wild-type gyrA gene will be cloned into an inducible expression plasmid (e.g., a pET vector) and transformed into wild-type E. coli.[14][15][16]. Upon induction, the cellular levels of DNA gyrase will be significantly increased. The minimum inhibitory concentration (MIC) will then be determined and compared to the same strain containing an empty vector control.

Strategy 3: Unbiased Chemical Genomics Screen (CRISPRi)

Causality: While the above methods test a specific hypothesis, a chemical genomics screen can validate the target in an unbiased manner. Using a technique like CRISPR interference (CRISPRi), we can systematically repress every gene in the bacterial genome. If repressing a specific gene (e.g., gyrA) leads to hypersensitivity to a sub-lethal concentration of our compound, it strongly implicates that gene's product as the drug's target or part of its pathway. This approach is powerful for confirming on-target effects and potentially identifying off-target interactions[17][18][19][20].

Experimental Design: A pooled CRISPRi library is introduced into the bacterial population. The culture is then treated with a sub-lethal dose of the test compound. Cells in which a gene essential to the drug's mechanism is repressed will be outcompeted. By sequencing the guide RNA population before and after treatment, we can identify which gene knockdowns are sensitized to the drug.

Caption: Overall workflow for genetic validation of MoA.

Pillar 3: Comparative Analysis & Experimental Protocols

Objective comparison requires benchmarking against known standards. Ciprofloxacin serves as a positive control, as it is a well-known fluoroquinolone that targets DNA gyrase[6]. Penicillin G, a β-lactam antibiotic that inhibits cell wall synthesis, serves as a crucial negative control to demonstrate the specificity of the genetic interactions[21].

Data Presentation: Predicted Experimental Outcomes

The following table summarizes the expected results from the MIC assays. These quantitative data provide a clear, at-a-glance comparison of the compound's performance against the controls under different genetic backgrounds.

Bacterial Strain Genetic Modification Compound Expected MIC (µg/mL) Interpretation
E. coli (WT)None (Baseline)Test Compound X Baseline susceptibility
E. coli (WT)None (Baseline)Ciprofloxacin~0.015Baseline susceptibility (Positive Control)
E. coli (WT)None (Baseline)Penicillin G~5Baseline susceptibility (Negative Control)
E. coli gyrA (S83L)Target Site MutationTest Compound >> X (e.g., 8-16X) Resistance indicates target engagement
E. coli gyrA (S83L)Target Site MutationCiprofloxacin> 0.5 (High Resistance)Validates mutant phenotype
E. coli gyrA (S83L)Target Site MutationPenicillin G~5 (No Change)Demonstrates target specificity
E. coli (pGyrA)Target OverexpressionTest Compound > X (e.g., 4-8X) Resistance indicates target engagement
E. coli (pGyrA)Target OverexpressionCiprofloxacin> 0.06 (Increased Resistance)Validates overexpression effect
E. coli (pGyrA)Target OverexpressionPenicillin G~5 (No Change)Demonstrates target specificity
E. coli (pVector)Empty Vector ControlTest Compound X No change from baseline
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[22][23].

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB)[24]. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Prepare Drug Dilutions: Create a 2-fold serial dilution of the test compound, Ciprofloxacin, and Penicillin G in a 96-well microtiter plate[22][24]. Each well should contain 50 µL of the diluted drug in MHB.

  • Inoculate Plate: Dilute the standardized bacterial suspension and add 50 µL to each well, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL[23]. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours[23][25].

  • Read Results: The MIC is the lowest concentration of the drug in a well that shows no visible turbidity (i.e., the well is clear)[24].

Experimental Protocol 2: Site-Directed Mutagenesis of gyrA

This protocol creates the specific S83L mutation in the gyrA gene using a PCR-based method[26][27][28].

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 nucleotides in length, containing the desired mutation (Ser83Leu, TCG -> TTG) in the center[29]. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu), a plasmid containing the wild-type E. coli gyrA gene as a template, and the mutagenic primers[30]. The reaction will amplify the entire plasmid, incorporating the primers and the mutation.

  • Template Digestion: Following PCR, digest the reaction mixture with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively destroying the parental (wild-type) plasmid template, which was isolated from a dam+ E. coli strain[29]. The newly synthesized, mutated plasmid is unmethylated and remains intact.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies. Screen for the mutation using restriction digest (if the mutation creates or destroys a site) or colony PCR. Confirm the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing the entire gyrA gene.

Conclusion

The convergence of evidence from these distinct genetic approaches provides a powerful and self-validating framework for confirming the mechanism of action of this compound. If engineered resistance mutations, target overexpression, and unbiased genomic screens all point to DNA gyrase, the confidence in this MoA becomes exceptionally high. This rigorous, genetically-grounded understanding is indispensable for the continued development of this compound as a potential therapeutic, providing critical insights into its spectrum of activity, potential for resistance, and specificity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, ensuring the protection of our personnel, facilities, and environment.

Hazard Identification and Risk Assessment: Know Your Compound

This compound belongs to the quinolone carboxylic acid class. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, data from closely related analogs like 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid provide a strong basis for risk assessment.[1][2][3] These compounds are generally considered hazardous chemical waste.[4][5]

The primary hazards associated with this class of compounds include:

  • Harmful if swallowed (Acute oral toxicity).[1]

  • Causes skin irritation .[1][3]

  • Causes serious eye irritation .[1][3]

  • May cause respiratory irritation .[1]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using. If an SDS is not available, the compound must be treated as hazardous until its properties are determined.[6]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation (Category 2) Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A) Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation (Category 3) May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensure you are equipped with the appropriate PPE. The causality here is direct: preventing exposure pathways—inhalation, dermal contact, and ocular contact—is critical to mitigating the risks identified above.

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).To prevent skin contact and irritation.[7]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust, preventing serious eye irritation.[7]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is required for handling powders or creating aerosols.To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[1][7]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[2][7]

Step 1: Waste Collection and Segregation
  • Designated Container: Collect all waste containing this compound (including residues, contaminated PPE, and spill cleanup materials) in a designated, leak-proof container.[5][7]

  • Container Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic compounds, as they can cause corrosion over time.[5]

  • Segregation is Key: Store this waste stream separately from incompatible materials, such as strong oxidizing agents or bases, to prevent dangerous chemical reactions.[8] Keep containers of liquids in secondary containment trays.

Step 2: Labeling and Storage
  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Acutely Toxic")[5]

    • The accumulation start date.

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[6] Store it in a well-ventilated, designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be under the control of laboratory personnel and away from general traffic.

Step 3: Arranging for Disposal
  • Contact EHS: Do not attempt to treat or dispose of the waste yourself. Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the final disposal.[4][7]

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup. Provide the EHS office with an accurate description of the waste.[6]

  • Final Disposition Methods: The typical disposal methods for this type of chemical waste are:

    • Incineration: Controlled incineration at a licensed facility is a common and effective method for destroying organic chemical waste.[2]

    • Landfilling: Disposal in a specially designed and permitted hazardous waste landfill may also be used.[9][10]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper management of waste generated from this compound.

G start Waste Generated (1-Isopropyl-4-oxo-1,4-dihydro- 3-quinolinecarboxylic acid) is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated collect_pure Collect in a designated, compatible, and sealed container. is_contaminated->collect_pure No collect_mixed Collect in a designated container. List all chemical components. is_contaminated->collect_mixed Yes label_waste Label container clearly: 'Hazardous Waste', full chemical name(s), and hazards. collect_pure->label_waste collect_mixed->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for proper disposal.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is crucial.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel. Ensure the area is well-ventilated.

    • Wearing full PPE, carefully sweep the solid material into a designated waste container. Avoid generating dust.[2]

    • Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.[1]

  • Minor Spills (Solution):

    • Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[1][11]

    • Collect the absorbent material and place it in the hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EHS.

  • Personnel Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to minimize its generation at the source.[6]

  • Order Appropriately: Purchase only the quantity of chemical needed for your experiments.

  • Scale Down: Where possible, reduce the scale of your experiments to generate less waste.[6]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.

  • Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the expense of our health or the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

Primary Hazards:

  • Skin Irritation: Similar compounds are classified as skin irritants.[1][2] Prolonged or repeated contact may cause redness and discomfort.

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion of related compounds is considered harmful.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols are imperative.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose & Best Practices
Eye and Face Protection Safety Goggles & Face ShieldTo protect against splashes and airborne particles. Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash potential.[4][5]
Hand Protection Chemical-Resistant GlovesTo prevent skin contact. Nitrile or neoprene gloves are recommended. For extended contact, consider double-gloving.[6][7]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be fully buttoned with sleeves covering the wrists.[4][7]
Respiratory Protection N95 Respirator or higherTo prevent inhalation of dust or aerosols, especially when handling the powdered form. The need for respiratory protection should be confirmed by a risk assessment.[2]
Foot Protection Closed-Toe ShoesTo protect feet from spills and falling objects.[4]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[2][8]

  • Donning PPE: Before entering the designated area, correctly don all required PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

Handling and Use
  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • General Handling: Avoid direct contact with the substance at all times. Use appropriate laboratory equipment (spatulas, forceps) for transfers.

Cleanup
  • Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Doffing PPE: Remove PPE in a designated area to prevent the spread of contamination. Remove gloves first, followed by the lab coat, goggles, and respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[8]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Never dispose of this chemical down the drain.[8]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Institutional Guidelines: All disposal procedures must be in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[8]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Prep_Area Designated Area (Fume Hood) Don_PPE Don PPE Prep_Area->Don_PPE Emergency_Equip Check Emergency Equipment Don_PPE->Emergency_Equip Weighing Weighing Emergency_Equip->Weighing Dissolving Dissolving Weighing->Dissolving General_Handling General Handling Dissolving->General_Handling Decontaminate Decontaminate Surfaces & Glassware General_Handling->Decontaminate Waste_Disposal Segregate & Dispose of Waste General_Handling->Waste_Disposal Doff_PPE Doff PPE Decontaminate->Doff_PPE Hand_Hygiene Hand Hygiene Doff_PPE->Hand_Hygiene

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.